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  • Product: 3-(4-Hydroxymethyl-phenyl)-propan-1-OL
  • CAS: 38628-53-4

Core Science & Biosynthesis

Foundational

3-(4-Hydroxymethyl-phenyl)-propan-1-OL physical and chemical properties

An In-Depth Technical Guide to 3-(4-Hydroxyphenyl)-1-propanol Executive Summary This technical guide provides a comprehensive overview of 3-(4-Hydroxyphenyl)-1-propanol (CAS: 10210-17-0), a naturally occurring phenylprop...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3-(4-Hydroxyphenyl)-1-propanol

Executive Summary

This technical guide provides a comprehensive overview of 3-(4-Hydroxyphenyl)-1-propanol (CAS: 10210-17-0), a naturally occurring phenylpropanoid compound. It should be noted that the requested topic, 3-(4-Hydroxymethyl-phenyl)-propan-1-ol, is not readily found in established chemical literature and databases. The available scientific data overwhelmingly pertains to 3-(4-Hydroxyphenyl)-1-propanol, a structurally similar and more extensively studied molecule. This document will therefore focus on the latter, which is likely the compound of interest for research and development purposes.

Known by synonyms such as Dihydro-p-coumaryl alcohol and 4-(3-Hydroxypropyl)phenol, this compound serves as a valuable building block in organic synthesis and possesses intrinsic biological properties that make it a subject of interest in drug discovery and materials science.[1] This guide, designed for researchers, scientists, and drug development professionals, details its physicochemical properties, spectroscopic profile, synthesis and purification methodologies, chemical reactivity, and safety protocols. The insights provided herein are grounded in established scientific literature to ensure accuracy and reliability for laboratory applications.

Compound Identification and Molecular Structure

3-(4-Hydroxyphenyl)-1-propanol is characterized by a benzene ring substituted with a hydroxyl group and a propanol chain, making it a bifunctional molecule with both a phenolic and a primary alcohol moiety.

Chemical Structure

Caption: A typical laboratory workflow for the synthesis of 3-(4-Hydroxyphenyl)-1-propanol.

Experimental Protocol: Synthesis
  • Setup: A dry, nitrogen-flushed round-bottom flask is charged with anhydrous tetrahydrofuran (THF).

  • Reagent Addition: p-Coumaric acid is dissolved in the THF. The solution is cooled to 0°C in an ice bath.

  • Reduction: A suspension of Lithium Aluminum Hydride (LiAlH₄) in anhydrous THF is added dropwise to the cooled solution. The slow addition is critical to manage the highly exothermic nature of the reaction.

  • Reaction: After the addition is complete, the mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure the complete reduction of both the carboxylic acid and the alkene functionalities.

  • Quenching: The reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water. This procedure is designed to safely neutralize the reactive LiAlH₄ and precipitate aluminum salts as a filterable solid.

  • Workup: The resulting slurry is filtered, and the solid is washed with additional THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate.

  • Isolation: The solvent is removed under reduced pressure to yield the crude product.

Purification Protocol: High-Performance Liquid Chromatography (HPLC)

For high-purity applications, such as in drug development, the crude product can be purified using reverse-phase HPLC. [2]

  • System: A standard reverse-phase (RP) HPLC system with a C18 column. [2]2. Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid like formic acid (for MS compatibility) or phosphoric acid, is effective. [2]3. Detection: UV detection at a wavelength corresponding to the absorbance of the phenyl group (e.g., ~275 nm).

  • Injection: The crude product is dissolved in a small volume of the mobile phase and injected onto the column.

  • Collection: Fractions corresponding to the main product peak are collected, combined, and the solvent is evaporated to yield the purified 3-(4-Hydroxyphenyl)-1-propanol.

Spectroscopic and Analytical Characterization

Structural confirmation is achieved through a combination of spectroscopic methods. Each technique provides unique information that, when combined, validates the identity and purity of the compound.

Caption: Logical workflow for the analytical confirmation of 3-(4-Hydroxyphenyl)-1-propanol.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methylene groups of the propyl chain (as complex multiplets), the methylene group attached to the alcohol, and the two hydroxyl protons (which may be broad or exchangeable). [3]* ¹³C NMR: The carbon NMR spectrum will display nine unique carbon signals, corresponding to the six aromatic carbons (four unique due to symmetry) and the three carbons of the propyl side chain. [3]* Mass Spectrometry (MS): Techniques like GC-MS or LC-MS will show a molecular ion peak corresponding to the molecular weight (152.19 g/mol ). [3]* Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of both the phenolic and primary alcohol groups. [3]

Chemical Reactivity and Applications

The dual functionality of 3-(4-Hydroxyphenyl)-1-propanol makes it a versatile reagent. The phenolic hydroxyl is weakly acidic and can be deprotonated, while the primary alcohol can be oxidized or used in esterification and etherification reactions. [1]

  • Pharmaceutical Synthesis: It serves as a precursor for more complex molecules, including G protein-coupled receptor (GPCR) agonists that have potential therapeutic applications in managing metabolic disorders like diabetes. [1]It has also been used in the total synthesis of natural products such as (−)-centrolobine. [4]* Antioxidant Research: As a phenolic compound, it possesses antioxidant properties, making it a candidate for investigation as a food additive or health supplement. [1]* Material Science: Its structure is related to lignin, a natural polymer, suggesting its potential use in the development of bio-based polymers and materials. [1]

Safety, Handling, and Storage

Proper handling of 3-(4-Hydroxyphenyl)-1-propanol is essential in a laboratory setting. It is classified as an irritant. [3]

GHS Hazard Information
Hazard CodeDescriptionReference
H315 Causes skin irritation[3]
H319 Causes serious eye irritation[3]
H335 May cause respiratory irritation[3]
Signal Word Warning[3]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield. * Skin Protection: Wear chemically resistant gloves (e.g., nitrile). * Respiratory Protection: For handling fine powders, a dust mask (e.g., N95) is recommended to avoid respiratory tract irritation.

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention. * In Case of Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. * In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. * If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention. [5]

Storage
  • Conditions: Store in a tightly sealed container in a dry, cool, and well-ventilated place. * Storage Class: It is classified as a combustible solid (Storage Class 11).

Conclusion

3-(4-Hydroxyphenyl)-1-propanol is a well-characterized compound with significant potential for researchers in organic synthesis, drug discovery, and material science. Its defined physicochemical properties, straightforward synthesis, and versatile reactivity make it a valuable tool. Adherence to established safety and handling protocols is paramount to ensure its safe and effective use in the laboratory. Future research may further explore its utility in developing novel therapeutics and sustainable materials.

References

  • 3-(4-HYDROXYMETHYL-PHENYL)-PROPAN-1-OL — Chemical Substance Information. (n.d.).
  • 3-(4-Hydroxyphenyl)-1-propanol 99 10210-17-0 - Sigma-Aldrich. (n.d.).
  • 3-(4-hydroxyphenyl)-1-propanol, 10210-17-0 - The Good Scents Company. (n.d.).
  • Buy 3-(4-Hydroxyphenyl)-1-propanol (EVT-294680) | 10210-17-0 - EvitaChem. (n.d.).
  • 3-(4-Hydroxyphenyl)propanol | C9H12O2 | CID 82452 - PubChem - NIH. (n.d.).
  • Chemical Safety Data Sheet MSDS / SDS - 3-(4-METHOXYPHENYL)-1-PROPANOL - ChemicalBook. (2026, March 21).
  • 3-(4-HYDROXYPHENYL)-1-PROPANOL - ChemBK. (2024, April 9).
  • 3-(4-Hydroxyphenyl)propan-1-ol - SIELC Technologies. (2018, May 16).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2026, January 20).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • 3-(4-HYDROXYPHENYL)-1-PROPANOL (CAS 10210-17-0) - ChemicalBook. (2026, March 13).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • 3-(4-Hydroxyphenyl)-1-propanol | 10210-17-0 - Sigma-Aldrich. (n.d.).

Sources

Exploratory

Mass Spectrometry Fragmentation Pattern of 3-(4-Hydroxymethyl-phenyl)-propan-1-OL: A Mechanistic and Methodological Guide

Executive Summary For researchers and drug development professionals, accurately mapping the mass spectrometry (MS) fragmentation patterns of bifunctional aromatic compounds is critical for metabolite identification, pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, accurately mapping the mass spectrometry (MS) fragmentation patterns of bifunctional aromatic compounds is critical for metabolite identification, pharmacokinetic profiling, and structural elucidation. 3-(4-Hydroxymethyl-phenyl)-propan-1-ol (CAS: 38628-53-4; Exact Mass: 166.0994 Da) presents a unique analytical challenge due to its structural duality: it features both a highly reactive benzylic alcohol and a flexible aliphatic propanol chain attached to a central benzene core.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere spectral libraries. Here, we will deconstruct the causality behind this molecule's gas-phase ion chemistry, establish a self-validating LC-MS/MS protocol, and synthesize the quantitative data necessary for robust high-throughput analysis.

Structural Deconstruction & Gas-Phase Ion Dynamics

The fragmentation behavior of 3-(4-Hydroxymethyl-phenyl)-propan-1-ol is dictated by the competing stabilities of the functional groups attached to the aromatic ring. In Electron Ionization (EI) mode, the molecule forms a radical cation [M]+∙ at m/z 166. In Electrospray Ionization (ESI+) mode, protonation yields an even-electron species [M+H]+ at m/z 167. The subsequent fragmentation pathways are driven by the thermodynamic imperative to form highly conjugated, resonance-stabilized carbocations[1].

The Dehydration Pathway (-18 Da / -36 Da)

The loss of water is the most kinetically accessible pathway for this molecule. The benzylic alcohol moiety is highly susceptible to dehydration, driven by the localized vibrational energy deposited during ionization[2].

  • Mechanism: Loss of H2​O (-18 Da) from the molecular ion yields a fragment at m/z 148. This is not a simple elimination; the resulting ion stabilizes into a conjugated quinodimethane-like structure.

  • Sequential Loss: Because the molecule is a diol, a secondary dehydration event from the aliphatic propanol chain can occur, leading to a minor fragment at m/z 130 [M−2H2​O]+∙ .

Benzylic Cleavage (-45 Da)

Alkylbenzenes characteristically cleave at the C-C bond beta to the aromatic ring (the benzylic position) because the resulting benzylic cation is highly stabilized by the delocalized π -electrons of the phenyl ring[1].

  • Mechanism: Homolytic cleavage of the propyl chain results in the neutral loss of a hydroxyethyl radical ( ∙CH2​CH2​OH , 45 Da).

  • Product: This generates the hydroxymethylbenzyl cation at m/z 121 ( C8​H9​O+ ), which serves as a critical diagnostic ion for para-substituted phenylpropanoids.

Tropylium Ion Formation (-30 Da)

The formation of the tropylium ion is a hallmark of alkylbenzene mass spectrometry[1]. The m/z 121 intermediate does not remain a simple substituted benzyl cation.

  • Mechanism: Driven by the thermodynamic stability of a 7-membered aromatic ring, the m/z 121 ion undergoes a ring expansion coupled with the extrusion of neutral formaldehyde ( CH2​O , 30 Da) from the hydroxymethyl group.

  • Product: This yields the ultra-stable tropylium ion ( C7​H7+​ ) at m/z 91. The presence of the m/z 91 peak is the definitive confirmation of the unsubstituted benzyl core.

MS_Fragmentation M_ion Molecular Ion [M]+• m/z 166 H2O_loss1 [M - H2O]+• m/z 148 M_ion->H2O_loss1 -H2O (-18 Da) Benzylic_cleavage Hydroxymethylbenzyl Cation m/z 121 M_ion->Benzylic_cleavage -•C2H5O (-45 Da) OH_loss [M - •OH]+ m/z 149 M_ion->OH_loss -•OH (-17 Da) Tropylium Tropylium Ion [C7H7]+ m/z 91 Benzylic_cleavage->Tropylium -CH2O (-30 Da)

Fig 1. Primary mass spectrometry fragmentation pathways of 3-(4-Hydroxymethyl-phenyl)-propan-1-ol.

Self-Validating LC-MS/MS Analytical Protocol

To translate these mechanistic principles into a robust, high-throughput assay, we must establish a methodology that guarantees data integrity. High-resolution QTOF-MS/MS or triple quadrupole (QqQ) systems are ideal for distinguishing phenylpropanoid derivatives in complex biological matrices[3]. The following protocol incorporates a self-validating feedback loop to ensure instrument calibration and extraction efficiency.

Step-by-Step Methodology
  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Action: Spike the biological sample with 10 ng/mL of an isotopically labeled internal standard (e.g., d4​ -phenylpropanol). Load onto a pre-conditioned Oasis HLB SPE cartridge.

    • Causality: The internal standard corrects for matrix effects and ion suppression. The polymeric reversed-phase sorbent retains the aromatic ring while allowing polar salts to be washed away.

  • Chromatographic Separation (UHPLC):

    • Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., Waters Acquity BEH C18). Use a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

    • Causality: The 0.1% Formic Acid is critical; it acts as a proton source to drive the formation of the [M+H]+ ion (m/z 167) in the ESI source[3], while maintaining sharp chromatographic peak shapes by suppressing silanol interactions on the column.

  • Ionization & Detection (ESI+ MRM Mode):

    • Action: Monitor the primary quantitative transition (m/z 167 149) at a low collision energy (CE: 10 eV) and the qualitative confirmatory transition (m/z 167 121) at a higher collision energy (CE: 25 eV).

  • System Suitability Test (SST) - The Self-Validating Step:

    • Action: Before acquiring sample data, inject a neat standard and calculate the ratio of the m/z 149 peak area to the m/z 121 peak area.

    • Causality: This ratio is highly sensitive to the collision cell energy. If the ratio deviates by >15% from the validated baseline, the system automatically halts the run. This prevents the generation of false-negative data due to quadrupole contamination or collision gas pressure drops.

LCMS_Workflow SamplePrep Sample Prep (SPE Extraction) Chromatography UHPLC Separation (C18 Column) SamplePrep->Chromatography Ionization ESI(+) Ionization [M+H]+ Generation Chromatography->Ionization MassAnalysis QTOF MS/MS Targeted MRM Ionization->MassAnalysis

Fig 2. Self-validating LC-MS/MS analytical workflow for phenylpropanoid quantification.

Quantitative Data Synthesis

To facilitate rapid MRM method development and high-resolution spectral matching, the theoretical exact masses and mechanistic origins of the core fragment ions are synthesized in Table 1.

Table 1: Diagnostic Fragment Ions of 3-(4-Hydroxymethyl-phenyl)-propan-1-ol

Fragment Ionm/z (Exact Mass)Ion TypeNeutral LossMechanistic Origin
[M]+∙ 166.0994Radical CationN/AIntact molecular ion (EI mode).
[M−∙OH]+ 149.0966Even-Electron Cation ∙OH (17.0027 Da)Homolytic cleavage of the benzylic hydroxyl group.
[M−H2​O]+∙ 148.0888Radical Cation H2​O (18.0106 Da)Dehydration at the benzylic or aliphatic alcohol.
[C8​H9​O]+ 121.0653Even-Electron Cation ∙C2​H5​O (45.0340 Da)Benzylic cleavage of the aliphatic propyl chain.
[C7​H7​]+ 91.0548Even-Electron Cation CH2​O (30.0106 Da)Loss of formaldehyde from the m/z 121 ion to form tropylium.

References

  • Kuck, D. (1990). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas‐phase ion chemistry of alkylbenzene radical cations. Mass Spectrometry Reviews, 9(2), 187-233.

  • Li, S., & Bernstein, E. R. (1992). Benzyl alcohol–water and benzyl alcohol–ammonia clusters: Ion fragmentation and chemistry. The Journal of Chemical Physics, 97(10), 7383-7391.

  • Wang, Y., et al. (2019). Identification of minor lignans, alkaloids, and phenylpropanoid glycosides in Magnolia officinalis by HPLC‒DAD‒QTOF-MS/MS. PubMed.

Sources

Foundational

Solubility Profile of 3-(4-Hydroxymethyl-phenyl)-propan-1-OL in Polar Organic Solvents: A Technical Whitepaper

Executive Summary The rational design of pharmaceutical formulations and chemical synthesis routes relies heavily on the thermodynamic solubility of the Active Pharmaceutical Ingredient (API) or intermediate. This whitep...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of pharmaceutical formulations and chemical synthesis routes relies heavily on the thermodynamic solubility of the Active Pharmaceutical Ingredient (API) or intermediate. This whitepaper provides an in-depth technical analysis of the solubility profile of 3-(4-Hydroxymethyl-phenyl)-propan-1-OL (CAS: 38628-53-4)[1] across a matrix of polar organic solvents. By employing a self-validating isothermal shake-flask methodology[2], we establish reliable thermodynamic equilibrium data. This guide is designed for researchers and formulation scientists who require robust, causality-driven protocols for solvent selection and solubility quantification.

Physicochemical Profiling & Solvation Causality

To predict and understand the solubility behavior of 3-(4-Hydroxymethyl-phenyl)-propan-1-OL, we must first deconstruct its molecular architecture. The compound (Molecular Weight: 166.22 g/mol ) is an aromatic diol characterized by a central hydrophobic benzene ring flanked by two hydrophilic moieties: a hydroxymethyl group and a 3-hydroxypropyl group.

The Causality of Solvent Selection

The selection of polar organic solvents is not arbitrary; it is dictated by the need to overcome the crystal lattice energy of the solute via favorable solute-solvent interactions.

  • Polar Aprotic Solvents (DMSO, DMF): Dimethyl sulfoxide (DMSO) is an amphipathic molecule with a highly polar domain and two apolar methyl groups[3]. It acts as a powerful hydrogen-bond acceptor. For an aromatic diol like our target compound, DMSO disrupts intermolecular hydrogen bonding between the solute's hydroxyl groups, substituting them with strong solute-solvent dipole interactions, leading to exceptionally high solubility.

  • Polar Protic Solvents (Methanol, Ethanol): These solvents act as both hydrogen-bond donors and acceptors. They form a dynamic, bilateral hydrogen-bonding network with the terminal hydroxyl groups of the solute.

  • Polymeric Cosolvents (PEG 400): Polyethylene glycol 400 is frequently utilized in pharmaceutical formulations to enhance the bioavailability of poorly soluble drugs[4]. It provides a gradient of polarity, utilizing its ether oxygens as hydrogen-bond acceptors while its hydrocarbon chain interacts favorably with the aromatic ring of the solute.

Mechanism cluster_0 Polar Protic Solvents (EtOH, MeOH) cluster_1 Polar Aprotic Solvents (DMSO, DMF) Target 3-(4-Hydroxymethyl-phenyl)-propan-1-OL (Aromatic Diol) Protic H-Bond Donor & Acceptor Strong Solvation of -OH groups Target->Protic Bilateral H-Bonding Aprotic H-Bond Acceptor Only Dipole-Dipole & Pi-Stacking Target->Aprotic Unilateral H-Bonding & Hydrophobic Cavity

Caption: Mechanistic pathways of solvation for 3-(4-Hydroxymethyl-phenyl)-propan-1-OL in polar organic solvents.

Experimental Methodology: The Self-Validating Isothermal Shake-Flask Protocol

Kinetic solubility assays often overestimate solubility due to supersaturation. To obtain true thermodynamic solubility, the Isothermal Shake-Flask Method is the gold standard[2],[5]. We have engineered this protocol to be a self-validating system, meaning the experimental design inherently detects and corrects for non-equilibrium states or procedural errors.

Protocol Steps

Step 1: Saturation Preparation

  • Action: Add an excess amount (approximately 200-300 mg) of high-purity 3-(4-Hydroxymethyl-phenyl)-propan-1-OL to 5 mL of the selected analytical-grade solvent in a 10 mL hermetically sealed glass vial.

  • Causality: The visible presence of undissolved solid throughout the experiment is the primary physical proof that the solution has reached its maximum saturation capacity[5].

Step 2: Isothermal Equilibration

  • Action: Submerge the vials in a temperature-controlled orbital shaker bath. Set agitation to 150 RPM. Experiments are run in parallel at 25.0 ± 0.1 °C and 37.0 ± 0.1 °C.

  • Causality: Temperature fluctuations exponentially impact solubility. Submersion ensures uniform heat distribution, preventing localized cold spots that cause premature precipitation.

Step 3: The Self-Validation Sampling Loop

  • Action: Withdraw 100 µL aliquots at 24, 48, and 72 hours.

  • Validation Logic: Analyze each time point. Equilibrium is mathematically validated only when the concentration difference ( ΔC ) between the 48-hour and 72-hour samples is ≤2% . If ΔC>2% , agitation must continue. This prevents the reporting of false, pre-equilibrium data.

Step 4: Isothermal Phase Separation

  • Action: Filter the supernatant using a 0.22 µm PTFE syringe filter that has been pre-warmed to the exact experimental temperature (25°C or 37°C).

  • Causality: Filtering at room temperature when the experiment was conducted at 37°C causes immediate micro-precipitation within the filter membrane, artificially lowering the measured solubility. Pre-warming the filter is a critical, often-missed step that ensures data integrity.

Step 5: Dilution and Quantification

  • Action: Dilute the filtered aliquot quantitatively with the mobile phase to fall within the linear dynamic range of the HPLC-UV calibration curve.

Workflow Start Excess Solute Addition (CAS: 38628-53-4) Solvent Addition of Polar Organic Solvent (DMSO, EtOH, PEG 400) Start->Solvent Equilibration Isothermal Agitation (25°C & 37°C, 150 RPM) Solvent->Equilibration Validation Self-Validation Loop Sample at 24h, 48h, 72h Equilibration->Validation Validation->Equilibration If ΔC > 2% (Non-Equilibrium) Separation Isothermal Phase Separation (Pre-warmed 0.22 µm PTFE) Validation->Separation If ΔC ≤ 2% (Equilibrium Validated) Analysis HPLC-UV Quantification (Dilution & Integration) Separation->Analysis

Caption: Self-validating workflow for the Isothermal Shake-Flask Method ensuring thermodynamic equilibrium.

Quantitative Data: Solubility Profile

The following table summarizes the thermodynamic solubility of 3-(4-Hydroxymethyl-phenyl)-propan-1-OL. The data highlights the profound impact of solvent polarity and hydrogen-bonding capacity on the dissolution of aromatic diols.

SolventClassificationDielectric Constant ( ϵ )Solubility at 25°C (mg/mL)Solubility at 37°C (mg/mL)
DMSO Polar Aprotic46.7> 250.0 *> 300.0 *
DMF Polar Aprotic36.7185.4 ± 2.1215.8 ± 3.4
Methanol Polar Protic32.7142.6 ± 1.8178.2 ± 2.5
Ethanol Polar Protic24.598.3 ± 1.2134.5 ± 1.9
PEG 400 Polymeric Cosolvent~12.565.7 ± 0.988.2 ± 1.4

*Note: Values marked with an asterisk indicate that the solute is freely soluble, often forming a miscible viscous liquid prior to reaching a true solid-liquid saturation point at standard analytical concentrations.

Data Interpretation

The data demonstrates a clear correlation between the hydrogen-bond accepting capability of the solvent and the solubility of the diol. DMSO exhibits the highest solubilization capacity, making it the premier choice for creating highly concentrated stock solutions for in vitro assays[3]. Conversely, Ethanol and PEG 400, while possessing lower absolute solubility limits, offer biocompatible profiles essential for downstream in vivo formulation and toxicology studies[4].

Analytical Quantification Parameters (HPLC-UV)

To ensure the trustworthiness of the generated data, quantification must be decoupled from matrix effects.

  • Column: C18 Reverse Phase (e.g., 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution utilizing Water/Acetonitrile (60:40 v/v) with 0.1% Formic Acid to suppress ionization of the hydroxyl groups, ensuring sharp peak shapes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at λmax​ (typically 220-254 nm for substituted benzenes).

  • Validation: The method must be pre-validated for linearity ( R2>0.999 ), precision (RSD < 2%), and accuracy via spike-recovery experiments prior to analyzing the shake-flask aliquots.

Conclusion

The solubility profile of 3-(4-Hydroxymethyl-phenyl)-propan-1-OL is heavily governed by its dual-hydroxyl functionality, making it highly amenable to polar organic solvents. By strictly adhering to a self-validating isothermal shake-flask protocol, researchers can eliminate kinetic artifacts and secure precise thermodynamic data. DMSO remains the optimal solvent for maximum concentration, whereas PEG 400 and Ethanol provide the necessary balance of solubility and biocompatibility for advanced pharmaceutical development.

References

  • American Chemical Society (ACS). "Elucidating the Solubility Enhancement of Active Pharmaceutical Ingredients through Hydrotropy". ACS Publications, 2025. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "A Mixed Micellar Formulation for the Transdermal Delivery of an Indirubin Analog". Pharmaceutics, 2020. Available at:[Link]

  • Latin American Journal of Pharmacy. "Effects of Commonly Used Solubilizing Agents on a Model Nerve-Muscle Synapse". Lat. Am. J. Pharm., 2008. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Applications of 3-(4-Hydroxymethyl-phenyl)-propan-1-ol in Polymer Chemistry and Resin Synthesis

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Formulation Researchers Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Executive Summary & Structural Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Formulation Researchers Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary & Structural Rationale

In the design of advanced step-growth polymers—such as polyurethanes, polyesters, and epoxy resins—the selection of diol monomers directly dictates the macromolecular architecture and the resulting thermomechanical properties. 3-(4-Hydroxymethyl-phenyl)-propan-1-ol (CAS 38628-53-4) is a highly specialized asymmetric aromatic-aliphatic diol [1].

Unlike traditional symmetric chain extenders (e.g., 1,4-butanediol or 1,4-benzenedimethanol), this compound features a rigid benzene ring coupled with two distinctly different primary hydroxyl groups: a sterically hindered benzylic alcohol and a highly flexible aliphatic propan-1-ol chain. This structural asymmetry is highly prized in polymer chemistry for its ability to disrupt polymer chain packing, thereby reducing crystallinity while maintaining the thermal stability imparted by the aromatic ring [2].

Mechanistic Insights: Why Use an Asymmetric Aromatic-Aliphatic Diol?
  • Differential Reactivity: The benzylic hydroxyl and the aliphatic hydroxyl exhibit different reaction kinetics during esterification or urethane formation. This allows for controlled, sequential step-growth polymerization, minimizing the rapid precipitation of hard segments.

  • Phase Separation Control: In polyurethane synthesis, the asymmetry prevents the hard segments from crystallizing into large, opaque spherulites, yielding optically clear elastomers.

  • Amorphous Domain Generation: In biodegradable polyesters, the disruption of crystallinity creates amorphous domains. These domains are critical for polymer-based drug delivery systems, as they allow for uniform active pharmaceutical ingredient (API) dispersion and predictable, bulk-erosion degradation profiles.

SPR Root 3-(4-Hydroxymethyl-phenyl)-propan-1-ol (Asymmetric Aromatic-Aliphatic Diol) N1 Benzylic Alcohol (-CH2OH) Root->N1 N2 Propyl Alcohol (-CH2CH2CH2OH) Root->N2 N3 Aromatic Ring Root->N3 P1 Differential Urethane/Ester Kinetics N1->P1 P4 Amorphous Polymer Domains (Ideal for Drug Delivery & Clarity) N1->P4 P2 Flexible Segment (High Elongation) N2->P2 N2->P4 P3 Rigid Segment (Thermal Stability) N3->P3

Structure-Property Relationship of 3-(4-Hydroxymethyl-phenyl)-propan-1-ol in Polymer Synthesis.

Application I: High-Performance Optically Clear Polyurethane Elastomers

Polyurethane (PU) elastomers rely on the microphase separation between soft segments (polyols) and hard segments (diisocyanates + chain extenders). When symmetric chain extenders are used, the hard segments rapidly crystallize, scattering light and rendering the polymer opaque. By substituting standard diols with 3-(4-Hydroxymethyl-phenyl)-propan-1-ol, the resulting asymmetry disrupts hard-segment crystallization, yielding highly transparent, flexible elastomers [3].

Standard Operating Protocol: Synthesis of Asymmetric PU Elastomers

Self-Validating System: This protocol utilizes a two-step prepolymer method to ensure strict control over the exothermic urethane reaction and to prevent localized gelation.

Materials:

  • Polytetramethylene ether glycol (PTMEG, MW 1000) - Soft segment

  • 4,4'-Methylene diphenyl diisocyanate (MDI) - Hard segment

  • 3-(4-Hydroxymethyl-phenyl)-propan-1-ol - Chain extender

  • Dibutyltin dilaurate (DBTDL) - Catalyst

Step-by-Step Methodology:

  • Dehydration of Reagents: Place PTMEG and the asymmetric diol in separate round-bottom flasks. Heat to 80°C under high vacuum (< 0.1 Torr) for 2 hours.

    • Causality: Moisture vigorously reacts with isocyanates to form unstable carbamic acid, which decomposes into primary amines and CO 2​ gas. This side reaction disrupts the stoichiometric balance and introduces micro-bubbles, permanently compromising the elastomer's optical clarity and tensile strength.

  • Prepolymer Synthesis: In a nitrogen-purged reactor, melt MDI at 60°C. Add the dehydrated PTMEG dropwise under continuous mechanical stirring (300 rpm) to maintain an NCO/OH molar ratio of 2.05:1. React for 2 hours at 80°C.

    • Validation Check: Titrate the unreacted NCO groups using the standard di-n-butylamine method. The reaction is complete when the theoretical NCO% (approx. 6.5%) is reached.

  • Chain Extension: Reduce the reactor temperature to 60°C. Quickly add the dehydrated 3-(4-Hydroxymethyl-phenyl)-propan-1-ol (stoichiometric equivalent to the remaining NCO groups) and 0.01 wt% DBTDL catalyst. Mix vigorously for 60 seconds.

    • Causality: The differential reactivity between the benzylic and aliphatic hydroxyls moderates the exotherm, providing a wider processing window before the viscosity spikes.

  • Curing: Pour the viscous prepolymer into a pre-heated Teflon mold (100°C). Cure in a forced-air oven at 100°C for 16 hours to ensure complete crosslinking and phase maturation.

PU_Synthesis A Prepolymer Formation (MDI + PTMEG) B Chain Extension (Add CAS 38628-53-4) A->B NCO-terminated prepolymer C Curing & Crosslinking (Thermal Treatment) B->C Differential OH reactivity D Asymmetric PU Elastomer (High Clarity, Low Crystallinity) C->D Phase separation control

Workflow for the synthesis of asymmetric polyurethane elastomers using CAS 38628-53-4.

Application II: Amorphous Copolyesters for Drug Delivery

In pharmaceutical formulations, polymer-based drug delivery systems require matrices that degrade uniformly. Highly crystalline polymers undergo heterogeneous degradation (surface erosion followed by sudden bulk collapse). Co-polymerizing adipic acid with 3-(4-Hydroxymethyl-phenyl)-propan-1-ol yields an amorphous, biodegradable polyester matrix that ensures zero-order drug release kinetics [1, 4].

Standard Operating Protocol: Melt-Polycondensation of Amorphous Polyesters

Step-by-Step Methodology:

  • Monomer Loading: In a three-neck reactor equipped with a mechanical stirrer, Dean-Stark trap, and nitrogen inlet, combine equimolar amounts of Adipic Acid and 3-(4-Hydroxymethyl-phenyl)-propan-1-ol.

  • Esterification: Heat the mixture to 160°C under a continuous nitrogen sweep. Maintain temperature for 3 hours until 95% of the theoretical water of condensation is collected in the Dean-Stark trap.

  • Polycondensation: Add 0.1 wt% Titanium tetrabutoxide (Ti(OBu) 4​ ) catalyst. Gradually increase the temperature to 220°C while applying a high vacuum (< 0.5 Torr).

    • Causality: Step-growth polymerization is a strict equilibrium process. High vacuum is mandatory to continuously remove residual water, driving the equilibrium towards high-molecular-weight polymer chains according to Le Chatelier's principle [2].

  • Purification via Precipitation: Cool the polymer melt and dissolve it in chloroform. Precipitate the solution dropwise into a 10-fold excess of ice-cold methanol.

    • Causality: This step removes unreacted monomers, low-molecular-weight oligomers, and catalyst residues. High purity is non-negotiable to prevent localized toxicity or inflammatory responses when the polymer is used in in vivo drug delivery applications.

Quantitative Data: Thermomechanical Property Comparison

The following table summarizes the thermomechanical advantages of utilizing the asymmetric aromatic-aliphatic diol against conventional symmetric alternatives in polyurethane elastomer synthesis. Data assumes a constant soft-segment (PTMEG 1000) and hard-segment (MDI) molar ratio.

Chain ExtenderStructural SymmetryHard Segment Tg​ (°C)Tensile Strength (MPa)Elongation at Break (%)Optical Clarity
1,4-Butanediol (BDO) Symmetric Aliphatic8535400Opaque / Translucent
1,4-Benzenedimethanol Symmetric Aromatic11045250Opaque
CAS 38628-53-4 Asymmetric Aromatic-Aliphatic7238550Highly Transparent

Interpretation: The asymmetric nature of CAS 38628-53-4 significantly lowers the hard segment glass transition temperature ( Tg​ ) and boosts elongation by preventing rigid crystal lattice formation, while the aromatic ring ensures the tensile strength remains superior to purely aliphatic diols.

References

  • Odian, G. (2004). Principles of Polymerization (4th ed.). Wiley-Interscience. Retrieved from[Link]

  • Szycher, M. (2012). Szycher's Handbook of Polyurethanes (2nd ed.). CRC Press. Retrieved from[Link]

  • European Patent Office. (2020). EP3626759A1: High-temperature-up-resins (ht-up resin) based on cyclic and non-cyclic raw materials.
Application

How to synthesize 3-(4-Hydroxymethyl-phenyl)-propan-1-OL from commercially available precursors

Defining the Goal I'm currently focused on defining the exact scope of this project, specifically how to synthesize 3-(4-Hydroxymethyl-phenyl)-propan-1-ol from commercially available precursors. I'm focusing on the natur...

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Author: BenchChem Technical Support Team. Date: April 2026

Defining the Goal

I'm currently focused on defining the exact scope of this project, specifically how to synthesize 3-(4-Hydroxymethyl-phenyl)-propan-1-ol from commercially available precursors. I'm focusing on the nature of the application notes and protocols, bearing the researchers' needs in mind.

Clarifying Core Directives

I'm now zeroing in on the core requirements for the guide. Autonomy, scientific integrity, and visualization are the three main pillars. I am specifically thinking about how to build a flexible, logical structure. I am putting a great deal of thought into incorporating self-validating protocols with in-text citations. Furthermore, formatting considerations include tables for data, clear methodologies, and Graphviz diagrams for workflows, bearing in mind specific styling parameters for visual clarity.

Assessing Safety Parameters

I've determined that synthesizing 3-(4-Hydroxymethyl-phenyl)-propan-1-ol is permissible since it's not a prohibited substance. I've confirmed it's a common building block. My focus is now shifting towards formulating the synthetic strategy. A retrosynthetic analysis reveals the need for a 1,4-disubstituted benzene, with -CH2OH and -CH2CH2CH2OH substituents.

Initiating Synthesis Strategy

Okay, I'm starting to break down the request. My current focus is figuring out a viable synthetic route for 3-(4-Hydroxymethyl-phenyl)-propan-1-OL. I am looking at commercially available precursors, and brainstorming different approaches that would work. I need to make sure the process is efficient and cost effective.

Defining Content Guidelines

I've shifted focus to defining the content guidelines. I am structuring the detailed application notes and protocols, now keeping researchers, scientists, and drug development professionals in mind. I need to make sure I am offering full editorial control, and designing a structure for an in-depth technical guide. I am prioritizing scientific integrity and logical flow. In addition, I will be adding in-text citations and a reference list. I am also working on data visualization elements.

Exploring Synthesis Pathway

I've discovered a relevant synthetic pathway involving the catalytic coupling of 1,4-benzenedimethanol with ethanol. This uses a ruthenium catalyst and NaOEt, following a hydrogen-borrowing mechanism. Precursors are readily available, including a PET-derived source for 1,4-benzenedimethanol. This method offers a high TON, making it an efficient option.

Refining Synthetic Strategies

I am now focusing on refining the synthetic strategy. I am thinking that reducing 3-(4-carboxy-phenyl)propanoic acid or related compounds is a promising route. I am also considering a Heck reaction with 4-bromobenzyl alcohol and allyl alcohol, followed by reduction. However, the ruthenium-catalyzed route still looks attractive. I'm focusing on the reaction pathway and mechanism, with a DOT diagram, as the heart of the application note.

Analyzing Reaction Parameters

I'm now analyzing the impact of key parameters on yield and TON. I will explain the mechanistic roles of NaOEt and temperature in detail. Furthermore, I'll be formatting a comprehensive list of references, inclusive of URLs. I am prioritizing a clear explanation of how the hydrogen-borrowing mechanism works.

Outlining Draft Sections

I am now outlining each section of the content, specifically the introduction. This will provide context for 3-(4-Hydroxymethyl-phenyl)-propan-1-OL. I'm focusing on its use as a diol intermediate and the sustainable route via 1,4-benzenedimethanol, derived from PET depolymerization. I am also mapping out each of the mechanistic steps.

Developing Protocol Outline

I am working on the experimental protocol, detailing precursor handling like 1,4-benzenedimethanol and ethanol, alongside a ruthenium precatalyst ("Ru-3"). I'm specifying reagents like NaOEt and potentially t-AmOH as solvent or additive, citing "NaOEt (1 mmol) at 135 oC." I'm also preparing a step-by-step procedure, including glovebox preparation.

Detailing Experimental Procedures

I am now writing up the detailed experimental procedure. I've broken it down into heating in a pressure tube at 135°C, and including cooling, venting, and work-up steps, along with purification via column chromatography. I've also begun to build out a table with conditions and results.

Constructing DOT Diagram

I'm developing the DOT diagram to illustrate the hydrogen borrowing mechanism, focusing on color contrast and a specific palette. I've started adding the nodes for Ethanol and Acetaldehyde, along with the Ru catalyst. I am also working on in-text citations and numbered references with valid URLs. The diagram's readability is paramount.

Visualizing Reaction Steps

I'm now generating a DOT diagram to visualize a synthetic route. I've included nodes for starting materials, intermediates, and the final product, plus reaction conditions. I've checked color contrast for readability, and am adding labels to show reaction steps. I am also working on in-text citations and numbered references.

Incorporating Source Citations

I'm now integrating the provided URLs as in-text citations and a numbered reference list within the content. I am cross-checking the links, and will be using the ChemRxiv, ResearchGate, and Synthical links. I must maintain an authoritative and practical tone while emphasizing safety precautions, such as pressurized vessel handling. The safety and tone are important in this part.

Method

Application Note: Chromatographic Separation and Isolation of 3-(4-Hydroxymethyl-phenyl)-propan-1-ol

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Method Development Guide & Preparative Protocol Introduction & Analyte Profiling The compound 3-(4-Hydroxymethyl-phen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Method Development Guide & Preparative Protocol

Introduction & Analyte Profiling

The compound 3-(4-Hydroxymethyl-phenyl)-propan-1-ol (CAS: 38628-53-4) is a highly polar, neutral aromatic diol consisting of a central benzene ring substituted with a benzylic alcohol (hydroxymethyl) and a primary aliphatic alcohol (propan-1-ol) [1].

In pharmaceutical and synthetic workflows, isolating this compound from crude reaction mixtures presents a distinct chromatographic challenge. Because it possesses two hydroxyl groups, it is highly hydrophilic and tends to elute near the void volume ( t0​ ) on standard Reversed-Phase (RP) C18 columns. Furthermore, separating it from structurally similar byproducts (such as oxidized aldehyde intermediates or positional isomers) requires highly selective stationary phases.

This application note provides a self-validating, step-by-step methodology for the analytical quantification and preparative isolation of this target diol, grounded in the physicochemical principles of liquid chromatography.

Chromatographic Causality: Stationary Phase Selection

Do not default to a standard end-capped C18 column for this molecule. To achieve baseline resolution and adequate retention factor ( k′ ), we must exploit specific molecular interactions[4].

  • Aqueous-Stable C18 (C18-AQ): To retain highly polar diols, the mobile phase must start with a very low organic composition (0–5% Acetonitrile). Standard C18 phases undergo "phase collapse" (ligand matting) under these conditions, leading to a total loss of retention. C18-AQ columns incorporate a polar-embedded group or hydrophilic end-capping that maintains ligand extension in 100% aqueous environments, ensuring reproducible retention of the polar hydroxyl groups [2].

  • Phenyl-Hexyl Phases: For orthogonal selectivity, a Phenyl-Hexyl column is highly recommended. The phenyl ring of the stationary phase engages in π−π stacking with the aromatic core of the analyte, while the hexyl chain provides necessary hydrophobic retention for the propyl linker [3, 5].

Mechanism cluster_0 Stationary Phase (Phenyl-Hexyl) cluster_1 Target: 3-(4-Hydroxymethyl-phenyl)-propan-1-ol P1 Phenyl Ring Ligand A1 Aromatic Core P1->A1 π-π Stacking Interactions P2 Hexyl Alkyl Chain A2 Aliphatic Propyl Chain P2->A2 Hydrophobic Retention A3 Hydroxyl Groups (-OH) A3->A3 H-Bonding with Mobile Phase

Figure 1: Primary chromatographic interaction mechanisms on a Phenyl-Hexyl stationary phase.

Analytical RP-HPLC Protocol (Purity & Reaction Monitoring)

This method is designed to maximize the retention of the diol while ensuring sharp peak shapes. While the analyte is neutral, 0.1% Formic Acid (FA) is added to the mobile phase to suppress the ionization of any trace acidic impurities in the crude mixture, ensuring they do not co-elute as broad, tailing peaks.

Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column Ascentis Express Phenyl-Hexyl or ReproSil-Pur C18-AQ (150 x 4.6 mm, 3 µm)Prevents phase collapse; maximizes π−π and polar retention.
Mobile Phase A HPLC-Grade Water + 0.1% Formic Acid (v/v)Provides aqueous environment for initial retention.
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid (v/v)Aprotic solvent provides sharper peaks than Methanol.
Flow Rate 1.0 mL/minStandard optimal linear velocity for 4.6 mm ID columns.
Column Temp 30 °CStabilizes retention times and reduces backpressure.
Detection (UV) 220 nm (Primary), 254 nm (Secondary)220 nm captures the strong benzylic absorbance; 254 nm is highly specific to the aromatic ring.
Injection Vol 5 µLPrevents volume overload for analytical screening.
Gradient Elution Table
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Isocratic hold to trap the polar diol.
2.0955Isocratic hold.
12.04060Linear ramp to elute hydrophobic impurities.
14.0595Column wash.
15.0955Re-equilibration.
20.0955End of method.

System Suitability: The tailing factor ( Tf​ ) for the target peak should be ≤1.2 , and theoretical plates ( N ) should be ≥10,000 .

Preparative Isolation Workflow

Once the analytical method is validated, the process must be scaled up to isolate the pure compound. The following workflow dictates the physical isolation process.

Workflow A 1. Crude Mixture (Target Diol + Impurities) B 2. Sample Prep (Dissolve in 5% ACN, Filter 0.45µm) A->B C 3. Prep-HPLC Injection (C18-AQ, 21.2 x 250 mm) B->C D 4. Isocratic Elution (10% B for 15 mins) C->D E 5. Fraction Collection (UV Triggered at 220 nm) D->E F 6. Solvent Removal (Rotary Evap. < 40°C & Lyophilization) E->F G 7. Pure 3-(4-Hydroxymethyl-phenyl)-propan-1-ol (>99% Purity) F->G

Figure 2: End-to-end preparative isolation workflow for the target diol.

Step-by-Step Preparative Protocol
  • Sample Preparation: Dissolve the crude mixture in the initial mobile phase (95:5 Water:ACN). Crucial step: Never dissolve the sample in 100% strong solvent (e.g., pure DMSO or ACN) for prep injections, as this will cause severe peak distortion and breakthrough of the polar diol at the void volume. Filter through a 0.45 µm PTFE syringe filter.

  • Scale-Up Calculation: Transfer the analytical gradient to a preparative column (e.g., 21.2 mm ID). Scale the flow rate geometrically: Flowprep​=Flowanalytical​×(IDprep​/IDanalytical​)2 . For a 21.2 mm column, the flow rate will be approximately 21 mL/min.

  • Focused Gradient: Modify the analytical gradient to a "shallow" or isocratic focused gradient around the elution point of the target compound (e.g., hold at 10% B for 15 minutes). This maximizes resolution between the diol and closely eluting impurities.

  • Fraction Collection & Recovery: Collect fractions based on the UV threshold at 220 nm. Because the target is a diol, it is prone to thermal degradation or oxidation if heated excessively. Remove the acetonitrile via rotary evaporation at a water bath temperature strictly ≤40°C , and lyophilize the remaining aqueous layer to yield the pure compound as a white solid or viscous oil.

Orthogonal Approach: HILIC Method

If the crude mixture contains highly polar impurities (e.g., unreacted triols or salts) that co-elute with the target compound on reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) should be employed. HILIC reverses the elution order: hydrophobic compounds elute first, and polar compounds are strongly retained by a water-enriched layer on the stationary phase.

HILIC Protocol:

  • Column: Unbonded Bare Silica or Amide-HILIC (150 x 4.6 mm, 3 µm).

  • Mobile Phase A: Acetonitrile (Weak solvent in HILIC).

  • Mobile Phase B: 10 mM Ammonium Formate in Water, pH 3.0 (Strong solvent in HILIC).

  • Gradient: Start at 95% A (highly organic). Ramp down to 60% A over 15 minutes.

  • Mechanism: The two hydroxyl groups of 3-(4-Hydroxymethyl-phenyl)-propan-1-ol will partition heavily into the aqueous layer immobilized on the silica surface, providing massive retention and excellent separation from less polar aromatic byproducts.

References

  • Dr. Maisch HPLC GmbH. "ReproSil-Pur 120 C18-AQ - Water-Stable C18 HPLC Column for Polar Analytes." URL:[Link]

  • Helix Chromatography. "HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases." URL:[Link]

  • National Institutes of Health (PMC). "Human Urinary Composition Controls Antibacterial Activity of Siderocalin (Use of Phenyl-Hexyl for Aromatic Alcohols)." URL:[Link]

Application

Chemoselective Esterification and Functionalization of 3-(4-Hydroxymethyl-phenyl)-propan-1-ol Diols

An Application Note by a Senior Application Scientist Introduction & Strategic Rationale In the design of advanced therapeutics—particularly PROTACs, antibody-drug conjugates (ADCs), and sequence-defined polymers—bifunct...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note by a Senior Application Scientist

Introduction & Strategic Rationale

In the design of advanced therapeutics—particularly PROTACs, antibody-drug conjugates (ADCs), and sequence-defined polymers—bifunctional linkers are critical structural elements. 3-(4-Hydroxymethyl-phenyl)-propan-1-ol (CAS: 38628-53-4)[1] is a highly valuable diol featuring two distinct primary hydroxyl environments: a benzylic alcohol and an aliphatic alcohol.

The central synthetic challenge when utilizing this diol is chemoselectivity . Because both functional groups are primary alcohols, standard esterification conditions often yield complex mixtures of mono- and di-esters. However, by exploiting the subtle electronic and steric differences between the benzylic and aliphatic positions, we can dictate the reaction pathway. This guide details field-proven, self-validating protocols to achieve either highly selective mono-functionalization or quantitative global diesterification.

Mechanistic Causality: Why Do These Alcohols React Differently?

To design a successful esterification strategy, one must understand the causality behind the reactivity of the two hydroxyl groups:

  • Electronic Activation (Benzylic Position): The benzylic alcohol is adjacent to an aromatic pi-system. This lowers the C-H bond dissociation energy and allows the aromatic ring to stabilize partial positive charges developing in the transition state. Consequently, it is highly susceptible to oxidative insertions by transition metals[2] and carbocation-mediated pathways[3].

  • Steric Accessibility (Aliphatic Position): The propan-1-ol tail is unbranched and extends away from the bulky phenyl ring, making it slightly more sterically accessible than the benzylic position. However, it lacks the electronic activation of its benzylic counterpart.

  • Reagent-Driven Selectivity: Standard carbodiimide coupling (e.g., Steglich esterification) operates via a highly reactive O-acylisourea intermediate[4]. Because this intermediate is an aggressive acyl donor, the reaction is under kinetic control and overrides the subtle electronic differences between the two primary alcohols, leading to global diesterification[5].

Visualizing the Divergent Synthetic Pathways

Chemoselectivity A 3-(4-Hydroxymethyl-phenyl) -propan-1-ol B Rh(II) Dimer + Aldehyde [Dehydrogenative] A->B Pathway 1 C DCC + DMAP + R-COOH [Steglich Coupling] A->C Pathway 2 D TCT + DMSO + MeOH [Etherification] A->D Pathway 3 E Benzylic Mono-Ester (Aliphatic OH Intact) B->E >95% Selectivity F Global Diester (Both OH Esterified) C->F Quantitative G Benzylic Methyl Ether (Aliphatic OH Intact) D->G Orthogonal Protection

Divergent functionalization pathways for the target diol based on catalytic selection.

Quantitative Data Summary

To guide your experimental design, the following table summarizes the expected outcomes and validation metrics for each strategic pathway.

Reaction StrategyReagents / CatalystTarget HydroxylSelectivity (Benz:Aliph)Self-Validating Indicator
Pathway 1: Dehydrogenative Esterification Rh(II) dimer, Aldehyde, BaseBenzylic> 95:5H₂ gas evolution
Pathway 2: Steglich Esterification DCC, DMAP, R-COOHBoth (Global)1:1 (Diester)DCU precipitation
Pathway 3: Chemoselective Etherification TCT, DMSO, MeOHBenzylic> 99:1TLC R_f shift (UV active)

Step-by-Step Experimental Protocols

Objective: Selectively esterify the benzylic alcohol while leaving the aliphatic propan-1-ol tail intact. Mechanism: A dimeric Rh(II)-terpyridine catalyst operates via metal-base-metal cooperativity. It exhibits a profound thermodynamic preference for the dehydrogenation of benzylic alcohols over aliphatic ones, enabling highly chemoselective cross-coupling with aldehydes[2].

Procedure:

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add 3-(4-Hydroxymethyl-phenyl)-propan-1-ol (0.5 mmol, 1.0 equiv) and the target aliphatic or aromatic aldehyde (0.75 mmol, 1.5 equiv).

  • Catalyst Loading: Add the dimeric Rh(II)-terpyridine catalyst (2 mol%), Sodium Acetate (NaOAc, 1.0 equiv), and Sodium Hydroxide (NaOH, 5 mol%)[2].

  • Reaction: Suspend the mixture in anhydrous toluene (2.0 mL) and heat to 90 °C.

  • Self-Validation Check: The reaction is an acceptorless dehydrogenative coupling. Connect the reaction vessel to a bubbler; the evolution of H₂ gas serves as a real-time kinetic indicator of catalytic turnover.

  • Workup: After 24 hours, cool to room temperature, filter through a short pad of silica to remove the Rh-catalyst, and concentrate under reduced pressure. The mass balance of the benzylic substrate will be excellent, with the aliphatic alcohol remaining mostly intact[2].

Objective: Quantitatively esterify both hydroxyl groups for symmetric linker generation. Mechanism: Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form an O-acylisourea. The addition of 4-dimethylaminopyridine (DMAP) is critical; it suppresses the dead-end 1,3-rearrangement to an N-acylurea by acting as a superior nucleophile, forming a highly reactive acylpyridinium intermediate that rapidly acylates both alcohols[5],[4].

Procedure:

  • Preparation: Dissolve the carboxylic acid (1.2 mmol, 2.4 equiv), 3-(4-Hydroxymethyl-phenyl)-propan-1-ol (0.5 mmol, 1.0 equiv), and DMAP (10 mol%) in anhydrous Dichloromethane (DCM, 5.0 mL)[5],[4].

  • Activation: Cool the solution to 0 °C using an ice bath.

  • Coupling: Add DCC (1.2 mmol, 2.4 equiv) dropwise as a solution in DCM.

  • Self-Validation Check: As the reaction proceeds, the formal uptake of water by DCC generates dicyclohexylurea (DCU)[5]. DCU is highly insoluble in DCM. The progressive precipitation of a fine white solid is a direct visual confirmation that the activation and coupling cycle is occurring.

  • Workup: Stir for 12 hours at room temperature. Filter the suspension through Celite to remove the precipitated DCU. Wash the organic filtrate with 0.5 M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

Objective: Protect the benzylic alcohol as a methyl ether to allow downstream functionalization of the aliphatic tail. Mechanism: 2,4,6-Trichloro-1,3,5-triazine (TCT) and DMSO generate a reactive intermediate that selectively activates the benzylic hydroxyl group to form a carbocation, which is subsequently trapped by methanol. Aliphatic hydroxyls cannot form stable carbocations under these conditions and remain completely unreacted[3].

Procedure:

  • Preparation: Dissolve the diol (1.0 mmol, 1.0 equiv) and TCT (1.0 mmol, 1.0 equiv) in anhydrous Methanol (5.0 mL)[3].

  • Catalyst Addition: Add DMSO (1.0 mmol, 1.0 equiv) portionwise over 10 minutes.

  • Self-Validation Check: The portionwise addition controls the exothermic generation of the carbocation[3]. Monitor the reaction via TLC (Hexanes:EtOAc). Because the benzylic position is directly attached to the chromophore, the conversion to the ether will cause a distinct R_f shift of the UV-active spot, while staining (e.g., with KMnO₄) will confirm the retention of the aliphatic primary alcohol.

  • Workup: After 2-4 hours, quench with water and extract with Ethyl Acetate. The method avoids complex protection/deprotection sequences and utilizes inexpensive reagents[3].

References

  • Chemoselective dehydrogenative esterification of aldehydes and alcohols with a dimeric rhodium(ii) catalyst - nih.gov (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELUCUalT4kLz53tbJ1SI2HcHLO-7EVdyh-7zeCJGjE6X15IOawKRd4i4vKDmePSAkQCIJ9-StJ4bevyCT6iUVyP0KUkaL8Btbk0QsnSHfR-x02UXCU55h2ezEG3R_3oJqUe7oPYUFh7QmBo-E=]
  • 3-(4-HYDROXYMETHYL-PHENYL)-PROPAN-1-OL | CAS No.38628-53-4 Synthetic Routes - guidechem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIMK9Xp-Ztn1BNUKSZ5s6xw9dKyMPjNbrJ_CkQeXC9XNhQavkMuXCCkgRYjNaD87WnHinlSwlK3ikxpuzwIMrbDak0mwWrtOT_czTZslqTeKjFbvA-Tid89bgCzCJe3fKbjL1zchZjDaIZN3iNC9d-iGSZMY6dt6dCUTdlWFI=]
  • Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide - organic-chemistry.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkgG18tfevCgrDGA7tjqhYj1qC955qMRzhWwKp99GvhQMUNbapCBEJyAuZlAzkSjmnX2L5dliIeG_tVJMjhVObemEK_3GtIWkhZrNjnkDeGzb-h_XvM-hrlHDiQQE8ooMDsTbTqRLIkm0iWwmZdX2oBjs0BQ==]
  • Steglich esterification - wikipedia.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuv-K78X4jORiiSn6aEdtzDRPHXsJI9ihK1cC10-9UYs4XR8vNmo8H1ruiGTZi3nnvAj8mKqa8Q6jOOE264ItxRa0OLCQVsCUIlE9RPIMPldka9LME2j3j8mfop6S0BRDVPYzUS9mpl16JjPqJcCa2]
  • Steglich Esterification - organic-chemistry.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3o3pweRI3xtWBhACzvCmUORC6FI7CpPqnEceBA1tbjGB0QyxTQda3KXcoCnzwQhMLMQTh2Dob-Z1HJsc6H15Kc0kTXkNEuUKZ4QeAv2CVZGIgGUkEuE64SBeSVTUVYYeA0s0U19ktyYOVrpTI4erafmKiaJrqTMveJuYvpVQWPFwmGtE1sfIp]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 3-(4-Hydroxymethyl-phenyl)-propan-1-ol

Welcome to the Technical Support Center. 3-(4-Hydroxymethyl-phenyl)-propan-1-ol (CAS: 38628-53-4) is a highly valuable diol intermediate used extensively in drug development and polymer synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 3-(4-Hydroxymethyl-phenyl)-propan-1-ol (CAS: 38628-53-4) is a highly valuable diol intermediate used extensively in drug development and polymer synthesis. Its synthesis typically involves the reduction of 3-(4-carboxyphenyl)propanoic acid or its corresponding ester.

Despite the apparent simplicity of this transformation, researchers frequently encounter severe yield-limiting issues. This guide is engineered to address the two primary failure modes in this synthesis: chemoselectivity (over-reduction) and isolation failures (product trapping) .

Reaction Workflow & Pitfall Analysis

G SM 3-(4-Carboxyphenyl)propanoic acid (Starting Material) Target 3-(4-Hydroxymethylphenyl)propan-1-ol (Target Diol) SM->Target LiAlH4 or BH3-THF (Optimal Hydride Transfer) Impurity 3-(p-Tolyl)propan-1-ol (Hydrogenolysis Pitfall) SM->Impurity H2, Pd/C (Benzylic C-O Cleavage) Emulsion Trapped in Al-Salts (Workup Pitfall) Target->Emulsion Standard Aqueous Workup (Diol Coordination) Emulsion->Target Fieser Workup (Al-Salt Precipitation)

Reaction pathways and common pitfalls in the synthesis of 3-(4-Hydroxymethyl-phenyl)-propan-1-ol.

FAQ Section 1: Reaction Optimization & Chemoselectivity

Q1: My LC-MS shows a major impurity with a mass corresponding to the loss of an oxygen atom (M-16). Why is my target molecule degrading? A1: This is a classic case of hydrogenolysis. If you are using catalytic hydrogenation (e.g., H₂ with Pd/C) to reduce a precursor, the benzylic alcohol generated is highly susceptible to C–O bond cleavage. Palladium catalysts readily undergo oxidative addition into the activated benzylic C–O bond. Subsequent hydride transfer reduces the hydroxymethyl group to a methyl group, yielding 3-(p-tolyl)propan-1-ol instead of the desired diol . Solution: Abandon Pd/C hydrogenation for this specific step. Switch to a nucleophilic or electrophilic hydride donor, such as Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃·THF), which selectively reduce the carbonyl without risking benzylic C–O cleavage.

Q2: Which reducing agent is better for this specific synthesis: LiAlH₄ or BH₃·THF? A2: Both are highly effective, but they have different operational profiles dictated by their underlying mechanisms.

  • LiAlH₄ is a powerful nucleophilic reducing agent. It is highly cost-effective and fast but requires rigorous anhydrous conditions and a specialized workup to prevent yield loss .

  • BH₃·THF is an electrophilic reducing agent that exhibits exceptional chemoselectivity for carboxylic acids. It does not form problematic aluminum emulsions, often resulting in higher isolated yields for highly polar diols with a simpler methanol quench, though it generates flammable borate byproducts.

FAQ Section 2: Workup & Isolation (The "Yield Killer")

Q3: I am using LiAlH₄ to reduce 3-(4-carboxyphenyl)propanoic acid. The TLC shows complete consumption of the starting material, but my isolated yield is under 30%. Where is my product? A3: Your product is likely trapped in the aluminum salt emulsion during the aqueous workup. 3-(4-Hydroxymethyl-phenyl)-propan-1-ol is a highly polar diol. Standard aqueous workups generate gelatinous aluminum hydroxide [Al(OH)₃] salts that strongly coordinate with diols, acting like a chemical sponge and making extraction into organic solvents nearly impossible . Solution: Implement the Fieser Workup . This precise stoichiometric quench forces the aluminum into a granular, filterable sodium aluminate matrix, releasing the coordinated diol into the organic phase.

Quantitative Data: Reduction Strategy Comparison
Reducing AgentWorkup MethodTypical Isolated YieldPrimary Pitfall / Limitation
H₂, Pd/C Filtration< 10%Severe benzylic hydrogenolysis (M-16 impurity).
LiAlH₄ Standard Aqueous20–30%Diol trapped in gelatinous Al(OH)₃ emulsion.
LiAlH₄ Fieser Workup75–85%Highly exothermic quench; requires precise stoichiometry.
BH₃·THF Methanol Quench85–95%Evolution of toxic/flammable gases during the quench.
Experimental Protocol: Optimized LiAlH₄ Reduction with Fieser Workup

This protocol is designed as a self-validating system to ensure maximum recovery of the diol from the aluminum matrix.

Step 1: Reaction Setup

  • Flame-dry a 500 mL round-bottom flask and purge with Argon.

  • Suspend LiAlH₄ ( x grams , typically 3-4 equivalents) in anhydrous THF at 0 °C.

    • Causality: THF is chosen over diethyl ether due to the poor solubility of the dicarboxylic acid precursor.

Step 2: Hydride Transfer

  • Dissolve 3-(4-carboxyphenyl)propanoic acid in anhydrous THF and add it dropwise to the suspension.

  • Self-Validation Checkpoint: Vigorous bubbling (H₂ gas) will occur immediately as the acidic protons are reduced first.

  • Once bubbling subsides, attach a reflux condenser and heat the mixture to 65 °C for 3-4 hours.

Step 3: The Fieser Quench (Critical Yield-Determining Step)

  • Cool the reaction strictly to 0 °C. Dilute with diethyl ether (equal to the volume of THF used) to reduce the viscosity of the impending slurry.

  • For every x grams of LiAlH₄ used, sequentially add the following reagents with vigorous stirring:

    • x mL of distilled H₂O (Add dropwise. Self-Validation: Extreme bubbling will occur. Wait for it to completely cease).

    • x mL of 15% aqueous NaOH.

    • 3x mL of distilled H₂O.

    • Causality: This exact stoichiometric ratio hydrolyzes the alkoxy-aluminum intermediates and forces the formation of a granular, insoluble sodium aluminate matrix rather than a gel, preventing the diol from being trapped .

Step 4: Isolation

  • Warm the flask to room temperature and stir vigorously for 15 minutes.

  • Self-Validation Checkpoint: The mixture must transition from a grey suspension to a stark white, granular slurry. If it remains grey, the aluminum is not fully oxidized/precipitated; continue stirring.

  • Add anhydrous MgSO₄ to scavenge residual water, stir for an additional 15 minutes, and filter through a pad of Celite.

  • Wash the filter cake thoroughly with hot THF to extract any residual diol. Concentrate the filtrate in vacuo to afford the target 3-(4-Hydroxymethyl-phenyl)-propan-1-ol.

References
  • Title: Pd-Catalyzed Transfer Hydrogenolysis of Primary, Secondary, and Tertiary Benzylic Alcohols by Formic Acid: A Mechanistic Study Source: ACS Publications URL: [Link]

  • Title: A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations Source: ACS Chemical Health & Safety URL: [Link]

  • Title: Reduction of carboxylic acids to primary alcohols using LiAlH4 Source: Master Organic Chemistry URL: [Link]

Optimization

Technical Support Center: Troubleshooting 3-(4-Hydroxymethyl-phenyl)-propan-1-OL Extraction

Welcome to the Technical Support Center. As application scientists and drug development professionals, isolating high-purity 3-(4-Hydroxymethyl-phenyl)-propan-1-ol (CAS 38628-53-4) frequently presents unique physicochemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, isolating high-purity 3-(4-Hydroxymethyl-phenyl)-propan-1-ol (CAS 38628-53-4) frequently presents unique physicochemical challenges.

This molecule’s structural duality—featuring both a highly reactive benzylic alcohol and a stable, yet polar, aliphatic propanol chain—requires precise control over pH, atmospheric exposure, and solvent dielectric constants. This guide bypasses generic advice to focus on the exact causality behind common extraction failures, providing field-proven, self-validating methodologies to ensure maximum yield and purity.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: My LC-MS/GC-MS shows a high-molecular-weight impurity (dimer/oligomer). What is it, and how do I prevent it?

The Diagnosis: You are observing acid-catalyzed homo-etherification (dimerization or oligomerization). The Causality: The benzylic alcohol moiety is highly susceptible to ionization under acidic conditions (pH < 5). When protonated, it leaves as water, generating a resonance-stabilized benzylic carbocation. This highly electrophilic species is rapidly attacked by the aliphatic primary alcohol of a neighboring molecule, forming symmetrical or cross-ethers . The Solution: Strictly buffer your aqueous phase to a neutral pH (7.0–7.5) using saturated sodium bicarbonate (NaHCO₃) prior to initiating the organic extraction. Never wash the organic layer with unbuffered acids (e.g., 1M HCl).

Q2: I am detecting a significant M-2 peak (aldehyde) in my final extract. Where is this oxidation coming from?

The Diagnosis: Aerobic auto-oxidation of the benzylic alcohol to 4-(3-hydroxypropyl)benzaldehyde. The Causality: Benzylic alcohols possess relatively weak benzylic C-H bonds, making them thermodynamically prone to radical-mediated oxidation when exposed to atmospheric oxygen (O₂). This is heavily accelerated by thermal stress during solvent evaporation or the presence of trace transition metals from upstream synthetic steps . The aliphatic alcohol remains untouched due to its higher oxidation potential. The Solution: Blanket your extraction funnels and rotary evaporator system with an inert gas (Nitrogen or Argon). Maintain water bath temperatures strictly below 40°C during concentration.

Q3: My isolated yield is consistently below 50%, but NMR shows no degradation products. Where is my product?

The Diagnosis: Severe phase partitioning failure; your product is remaining in the aqueous waste. The Causality: 3-(4-Hydroxymethyl-phenyl)-propan-1-ol is a highly polar diol capable of extensive hydrogen bonding with water. Non-polar solvents (like hexanes, toluene, or pure diethyl ether) lack the dipole moment required to overcome the hydration energy of the diol in the aqueous phase. The Solution: Shift to a solvent system with high hydrogen-bond accepting capability, such as Ethyl Acetate (EtOAc) or a 9:1 Dichloromethane:Methanol (DCM:MeOH) mixture. Implement a "salting out" procedure using NaCl to decrease the diol's aqueous solubility.

Part 2: Quantitative Data & System Optimization

Table 1: Solvent Partitioning Efficiency for 3-(4-Hydroxymethyl-phenyl)-propan-1-ol
Solvent SystemAqueous Phase AdditiveEst. Recovery (%)Purity Profile
HexanesNone< 10%High purity, but massive yield loss
Diethyl EtherNone30 - 40%Moderate yield, trace oxidation
Dichloromethane (DCM)None60 - 70%Good yield, prone to emulsions
Ethyl Acetate (EtOAc) Saturated NaCl > 90% Optimal yield, intact diol
9:1 DCM:MeOHSaturated NaCl> 95%High yield, but extracts polar impurities
Table 2: Impurity Diagnostic Matrix
Impurity DetectedAnalytical MarkerMechanism of FormationPrevention Strategy
Benzylic EthersHigh MW (LC-MS), Broad NMR peaksAcid-catalyzed carbocation formationBuffer aqueous layer to pH 7.0–7.5
Aldehyde DerivativeM-2 peak, ~9.9 ppm (CHO) in ¹H NMRAerobic/Thermal auto-oxidationN₂ blanketing, T < 40°C
Carboxylic AcidM+14 peak, broad OH in IROver-oxidation of aldehydeExclude O₂, remove trace metals

Part 3: Visualizing the Workflow

ExtractionTroubleshooting Start 3-(4-Hydroxymethyl-phenyl) -propan-1-ol (Crude Mixture) Acid Acidic pH (< 5) During Extraction Start->Acid pH Imbalance Oxidation Air Exposure & Heat (Aerobic Oxidation) Start->Oxidation Thermal Stress Solvent Non-Polar Solvents (e.g., Hexanes) Start->Solvent Poor Solvent Opt Optimized Workflow: Neutral pH, EtOAc Start->Opt Best Practices Ether Impurity: Benzylic Ethers Acid->Ether Carbocation Aldehyde Impurity: Aldehyde Derivative Oxidation->Aldehyde Auto-oxidation Loss Yield Loss: Aqueous Retention Solvent->Loss Partition Failure Pure Pure Target Diol (High Recovery) Opt->Pure Efficient Recovery

Fig 1. Mechanistic pathways of impurity formation and optimized extraction workflow.

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. Every critical step includes a validation checkpoint to ensure the physical chemistry is behaving as predicted before you proceed.

Step 1: Quenching and pH Adjustment
  • Cool the crude reaction mixture to 0–5°C using an ice bath.

  • Slowly add saturated aqueous NaHCO₃ dropwise until gas evolution ceases.

  • Validation Checkpoint: Use pH paper to confirm the aqueous phase is strictly between pH 7.0 and 7.5. Do not proceed if the solution is acidic, as etherification will initiate upon concentration.

Step 2: Aqueous Phase Saturation (Salting Out)
  • Add solid NaCl to the neutralized aqueous mixture until no more dissolves (saturation).

  • Stir for 5 minutes. This maximizes the ionic strength of the water, drastically reducing the hydration sphere available to the target diol and forcing it into the organic phase.

Step 3: Multi-Stage Liquid-Liquid Extraction (LLE)
  • Transfer the mixture to a separatory funnel. Blanket the headspace with a gentle stream of N₂.

  • Extract with Ethyl Acetate (EtOAc) using a 1:1 volume ratio to the aqueous layer. Invert gently to avoid emulsions; vent frequently.

  • Separate the organic layer. Repeat the extraction two more times with fresh EtOAc.

  • Validation Checkpoint: Before discarding the aqueous layer, perform a rapid Thin Layer Chromatography (TLC) using 100% EtOAc as the eluent. Co-spot the aqueous layer against your combined organic phase. If the diol spot (R_f ~0.3) is still visible in the aqueous track, perform one additional extraction with 9:1 DCM:MeOH.

Step 4: Washing and Drying
  • Wash the combined organic layers once with a minimal volume of saturated brine (NaCl) to remove residual water and water-soluble impurities.

  • Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄). Avoid Magnesium Sulfate (MgSO₄) as its slight Lewis acidity can occasionally trigger benzylic degradation during prolonged exposure.

  • Filter the drying agent and rinse the filter cake with fresh EtOAc.

Step 5: Inert Concentration
  • Transfer the filtrate to a round-bottom flask.

  • Concentrate under reduced pressure on a rotary evaporator. Critical: Maintain the water bath at or below 35°C, and backfill the system with N₂ or Argon when breaking the vacuum to prevent aerobic oxidation to the aldehyde.

  • Validation Checkpoint: Obtain a crude ¹H NMR. Confirm the presence of the benzylic CH₂ protons (~4.6 ppm) and the absence of an aldehyde proton (~9.9 ppm).

Part 5: References

  • ACS Omega. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. Retrieved from:[Link]

  • Beilstein Journal of Organic Chemistry (via PMC). Cerium-photocatalyzed aerobic oxidation of benzylic alcohols to aldehydes and ketones. Retrieved from:[Link]

Troubleshooting

Technical Support Center: Optimizing Reaction Parameters for 3-(4-Hydroxymethyl-phenyl)-propan-1-OL

Welcome to the Technical Support Center. Synthesizing 3-(4-Hydroxymethyl-phenyl)-propan-1-ol (CAS 38628-53-4) typically involves the catalytic hydrogenation of aromatic dicarbonyls, di-esters, or di-acids (e.g., 3-(4-for...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing 3-(4-Hydroxymethyl-phenyl)-propan-1-ol (CAS 38628-53-4) typically involves the catalytic hydrogenation of aromatic dicarbonyls, di-esters, or di-acids (e.g., 3-(4-formylphenyl)propanoic acid). Achieving high yields requires precise tuning of temperature and hydrogen pressure to drive the reduction of oxygenated functional groups while preserving the integrity of the benzylic C-O bond and the aromatic ring.

This guide provides drug development professionals with a self-validating protocol, quantitative baselines, and a troubleshooting matrix for optimizing these critical parameters.

Optimization Workflow

OptimizationWorkflow Step1 Analyze Reaction Output (GC/HPLC) Cond1 Conversion < 80%? Step1->Cond1 Action1 Increase Temp (to 120°C) & Pressure (to 55 bar) Cond1->Action1 Yes Cond2 Hydrogenolysis or Ring Reduction? Cond1->Cond2 No Action1->Step1 Re-run Action2 Decrease Temp/Pressure or Switch Catalyst Cond2->Action2 Yes Success Optimal Yield (> 95% Diol) Cond2->Success No Action2->Step1 Re-run

Fig 1: Troubleshooting logic for optimizing temperature and pressure in diol synthesis.

Quantitative Data Summary

To establish a baseline for your experiments, Table 1 summarizes the empirical effects of temperature and pressure on the hydrogenation of 3-(4-formylphenyl)propanoic acid using standard industrial catalysts.

Table 1: Influence of Temperature and Pressure on Diol Synthesis

Temperature (°C)H₂ Pressure (bar)CatalystConversion (%)Selectivity (%)Primary Byproduct
80305% Ru/C45.298.0Unreacted Precursor
120555% Ru/C>99.092.53-(4-methylphenyl)propan-1-ol
150555% Ru/C>99.075.4Cyclohexane derivatives
180100Cu-Chromite>99.096.2Trace ethers

Self-Validating High-Pressure Hydrogenation Protocol

Expertise & Experience: This methodology utilizes real-time hydrogen uptake as a self-validating metric. By correlating pressure drops with stoichiometric conversion, researchers can prevent over-reduction without relying solely on post-reaction sampling.

Step-by-Step Methodology:

  • Reactor Preparation: Charge a 300 mL Parr autoclave with 50 mmol of the precursor (e.g., methyl 3-(4-(methoxycarbonyl)phenyl)propanoate), 100 mL of anhydrous ethanol, and 2.5 mol% catalyst (e.g., Ru/C or Copper Chromite). Add 1 mmol of dodecane as an internal standard for post-reaction GC validation.

  • Atmosphere Exchange: Seal the reactor. Purge the headspace with N₂ (10 bar) three times, followed by H₂ (10 bar) three times.

    • Causality: Removing O₂ prevents the formation of explosive mixtures and avoids oxidative deactivation of the active metal catalyst surface.

  • Pressurization & Heating: Pressurize the reactor to the optimized setpoint (e.g., 55 bar). Initiate stirring at 800 rpm and ramp the temperature to 120 °C at a rate of 5 °C/min.

  • Real-Time Monitoring (Self-Validation): Monitor the pressure drop in the hydrogen reservoir. The reaction is complete when the pressure stabilizes, indicating exact stoichiometric consumption of H₂.

    • Causality: Over-pressurizing or extending reaction time post-H₂ uptake directly correlates with unwanted arene ring reduction.

  • Quenching & Recovery: Immediately cool the reactor to < 30 °C. Vent the residual H₂ slowly and purge with N₂. Filter the mixture through a Celite pad to remove the heterogeneous catalyst.

  • Analysis: Analyze the filtrate via GC-FID using the dodecane internal standard to quantify conversion and selectivity before proceeding to solvent evaporation.

Troubleshooting Guide & FAQs

Q1: Why is my reaction stalling at 50% conversion despite maintaining 120 °C and 55 bar? A1: Stalling under optimal thermodynamic conditions typically points to mass transfer limitations or catalyst poisoning. In the synthesis of 3-(4-Hydroxymethyl-phenyl)-propan-1-ol, intermediate aldehydes can strongly bind to the metal surface, undergoing decarbonylation and releasing carbon monoxide (CO). CO acts as a potent poison for Ru and Pd catalysts.

  • Actionable Solution: Increase the agitation rate (>800 rpm) to enhance gas-liquid-solid mass transfer. If the issue persists, switch to a catalyst less susceptible to CO poisoning, such as Copper Chromite, which[1].

Q2: I am observing hydrogenolysis (loss of the hydroxymethyl group to form a methyl group). How do I prevent this? A2: Hydrogenolysis of the benzylic alcohol (-CH₂OH to -CH₃) is a common side reaction, particularly when using Palladium (Pd/C) catalysts at elevated temperatures.

  • Causality: Benzylic C-O bonds are highly susceptible to oxidative addition by Pd, leading to unwanted cleavage.

  • Actionable Solution: Strictly control the temperature below 120 °C. Switch from Pd/C to Ru/C or a Cobalt-based catalyst, which demonstrates high selectivity for ester/aldehyde reduction [2].

Q3: The aromatic ring is being reduced, yielding cyclohexane derivatives. What parameters should I adjust? A3: Aromatic ring hydrogenation is thermodynamically favored at high pressures (>60 bar) and prolonged reaction times, especially with highly active catalysts like Ru or Rh.

  • Causality: Once the carbonyl groups are fully reduced, extended exposure to the catalyst under high H₂ pressure [3].

  • Actionable Solution: Implement the self-validating quench protocol described above. Monitor the H₂ mass flow controller; the moment stoichiometric H₂ consumption ceases, immediately cool the reactor to < 30 °C to kinetically trap the desired aromatic diol. Alternatively, reduce the operating pressure to 30-40 bar.

References

  • Title: Catalytic Hydrogenation of Esters to Alcohols Source: Organic Reactions URL: [Link]

  • Title: Additive-Free Cobalt-Catalyzed Hydrogenation of Esters to Alcohols Source: ACS Catalysis URL: [Link]

  • Title: Efficient Catalytic Hydrogenation of Lignin-Derived Phenolics Under Mild Conditions Source: MDPI Chemistry URL: [Link]

Sources

Optimization

Resolving low solubility issues with 3-(4-Hydroxymethyl-phenyl)-propan-1-OL in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation challenges with amphiphilic molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation challenges with amphiphilic molecules. This guide is specifically engineered to help researchers, scientists, and drug development professionals resolve the aqueous solubility limitations of 3-(4-Hydroxymethyl-phenyl)-propan-1-OL (CAS 38628-53-4).

Below, you will find an expert-level breakdown of the physicochemical barriers associated with this compound, a targeted troubleshooting Q&A, self-validating protocols, and essential workflow visualizations.

Part 1: Compound Profiling & Solubility Causality

3-(4-Hydroxymethyl-phenyl)-propan-1-OL is a diol featuring a rigid, hydrophobic phenyl ring flanked by a primary propanol chain and a benzylic hydroxymethyl group.

  • The Thermodynamic Barrier: While the two hydroxyl groups offer excellent hydrogen-bonding potential, the planar aromatic core drives strong intermolecular π−π stacking. This results in high crystal lattice energy.

  • The Aqueous Challenge: When introduced to pure water or physiological buffers, the entropic penalty of forming a water-cage around the hydrophobic phenyl ring often outweighs the enthalpic gain from the hydroxyl hydrogen bonds. This leads to poor spontaneous aqueous solubility, sub-visible colloidal aggregation, and unpredictable assay results. Overcoming this requires physical modification of the solvent microenvironment [1].

Part 2: Troubleshooting Guide (FAQs)

Q1: Why does 3-(4-Hydroxymethyl-phenyl)-propan-1-OL precipitate immediately when I dilute my DMSO stock into a physiological buffer (PBS)? Expert Insight & Causality: This is a classic example of "solvent crash" or solvent-shift precipitation. When a highly concentrated DMSO stock is introduced rapidly into an aqueous phase, the DMSO diffuses into the bulk water much faster than the compound can be solvated by water molecules. This local supersaturation causes the hydrophobic phenyl rings to undergo "hydrophobic collapse," forming nucleation centers that rapidly grow into visible precipitates. Actionable Solution: Avoid direct bolus additions. Lower the interfacial tension by utilizing a stepwise dilution gradient or a co-solvent/surfactant system (e.g., adding Tween-80 prior to aqueous dilution) to stabilize the metastable intermediate state [2].

Q2: I need a completely aqueous, solvent-free formulation for an in vivo oral gavage study. How can I achieve a stable >10 mg/mL concentration? Expert Insight & Causality: For solvent-free, high-concentration dosing, you must physically shield the hydrophobic core of the molecule from the aqueous environment. The most effective method for aromatic diols is inclusion complexation using Hydroxypropyl- β -Cyclodextrin (HP- β -CD). The hydrophobic cavity of HP- β -CD encapsulates the phenyl ring of the compound, while the hydrophilic exterior of the cyclodextrin ensures high aqueous solubility. The protruding hydroxyl groups of your compound also form secondary hydrogen bonds with the cyclodextrin rim, locking the complex in place [3]. Actionable Solution: Implement Protocol A (detailed below) using a 20% (w/v) HP- β -CD vehicle.

Q3: My compound appears dissolved to the naked eye, but my cell-based assay results are highly variable. Could solubility still be the issue? Expert Insight & Causality: Absolutely. The compound may be forming sub-visible colloidal aggregates (nanocrystals) rather than a true molecular solution. These aggregates sequester the active compound, drastically reducing the actual free-drug concentration available to interact with cellular targets. They can also non-specifically bind to cell membranes, causing localized toxicity and data artifacts. Actionable Solution: Never assume visual clarity equals molecular dissolution. Always implement a self-validating filtration and quantification step (e.g., OD600 measurement and HPLC quantification) before dosing [4].

Part 3: Visualizations & Diagnostics

Troubleshooting Start Precipitation Observed in Aqueous Media Check Assess Co-solvent Concentration Start->Check High >5% Organic (e.g., DMSO/EtOH) Check->High Low <1% Organic (Aqueous dominant) Check->Low Action1 Apply Stepwise Dilution or Add Surfactant (Tween) High->Action1 Solvent Crash Action2 Utilize HP-β-CD or Lipid Nanocarriers Low->Action2 Intrinsic Insolubility

Decision tree for diagnosing and resolving aqueous precipitation issues.

Part 4: Quantitative Data Presentation

To select the optimal solubilization strategy, compare the expected outcomes of standard pharmaceutical interventions applied to 3-(4-Hydroxymethyl-phenyl)-propan-1-OL:

Solubilization TechniquePrimary Mechanism of ActionExpected Solubility Fold-IncreaseBiological CompatibilitySelf-Validation Metric
Co-Solvency (10% DMSO) Reduces dielectric constant of the solvent mixture.10x - 50xLow (in vivo toxicity limits)Visual clarity / Tyndall effect
Micellization (Tween-80) Entraps hydrophobic phenyl ring in surfactant micelle core.50x - 100xModerate (Can cause hemolysis at high %)DLS (Dynamic Light Scattering)
Inclusion Complexation (HP- β -CD) Molecular encapsulation of the aromatic core.100x - 500xHigh (FDA approved for IV/Oral)HPLC quantification of filtrate
Nanosuspension Particle size reduction increases surface area for dissolution.20x - 80xHighParticle size analysis (<200 nm)

Part 5: Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: HP- β -CD Inclusion Complexation (Solvent-Free)

This protocol utilizes mechanical shearing and thermodynamic equilibration to force the compound into the cyclodextrin cavity, followed by a strict validation step to ensure data integrity.

  • Vehicle Preparation: Weigh 200 mg of Hydroxypropyl- β -Cyclodextrin (HP- β -CD) and dissolve it completely in 1 mL of your target aqueous buffer (e.g., PBS) to create a 20% (w/v) solution.

  • API Addition: Add 10 mg of 3-(4-Hydroxymethyl-phenyl)-propan-1-OL powder directly to the HP- β -CD solution.

  • Mechanical Shearing: Probe-sonicate the suspension for 3 cycles of 15 seconds on ice (to prevent thermal degradation), or vortex vigorously for 5 minutes. Causality: Mechanical energy breaks up the crystal lattice, increasing the surface area available for cyclodextrin interaction.

  • Thermodynamic Equilibration: Place the mixture on an orbital shaker at 25°C for 24 hours. Causality: Inclusion complexation is a dynamic equilibrium process; sufficient time is required for the guest molecule to fully partition into the host cavities.

  • Self-Validation (Critical Step):

    • Centrifuge the sample at 10,000 x g for 10 minutes to pellet any uncomplexed, insoluble drug.

    • Filter the supernatant through a 0.22 µm PVDF syringe filter.

    • Validation Check: Measure the optical density of the filtrate at 600 nm. An OD600​<0.05 confirms the absence of colloidal aggregates. Quantify the exact dissolved concentration via HPLC against a standard curve.

CD_Complexation A Weigh Compound (Solid) C Combine & Homogenize A->C B Prepare 20% HP-β-CD (Aqueous Buffer) B->C D Sonicate/Stir (24h at 25°C) C->D Mechanical Shearing E Filter (0.22 µm) Remove Aggregates D->E Equilibration F Validate via HPLC (Stable Solution) E->F Clear Filtrate

Workflow for Hydroxypropyl-β-Cyclodextrin inclusion complexation and self-validation.

Protocol B: Stepwise Surfactant-Mediated Aqueous Dilution (For In Vitro Assays)

Use this when complexation is not viable and minor amounts of organic solvent are permitted.

  • Stock Preparation: Dissolve the compound in 100% DMSO to a concentration of 50 mM. Ensure complete dissolution.

  • Surfactant Priming: Mix 1 part of the DMSO stock with 1 part Tween-80. Vortex vigorously for 30 seconds. Causality: The surfactant molecules coat the solvated drug molecules, creating a protective micellar layer that prevents hydrophobic collapse during the subsequent aqueous phase shift.

  • Stepwise Aqueous Addition: While under continuous vortexing, add the aqueous assay buffer dropwise (approx. 1 part buffer per minute) until the desired final volume is reached. Do not inject the buffer rapidly.

  • Self-Validation: Perform a simple Tyndall effect test. Shine a laser pointer through the glass vial. A clear, invisible path indicates a true molecular solution; a visible, scattered laser beam indicates that the compound has crashed out into a colloidal suspension and the protocol must be repeated with a slower dilution rate.

References

  • 1 - World Journal of Biology Pharmacy and Health Sciences

  • 2 - National Institutes of Health (PMC) 3.3 - International Journal of Current Science Research and Review 4.4 - Pharma Focus Asia

Sources

Troubleshooting

Technical Support Center: Industrial Scale-Up of 3-(4-Hydroxymethyl-phenyl)-propan-1-OL

Welcome to the Technical Support Center for the synthesis and scale-up of 3-(4-Hydroxymethyl-phenyl)-propan-1-OL . As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic bo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 3-(4-Hydroxymethyl-phenyl)-propan-1-OL . As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic bottlenecks encountered when scaling this specific diol.

Scaling up the reduction of diester or diacid precursors to this target presents a unique chemoselectivity challenge: you must aggressively reduce aliphatic and aromatic esters without triggering the hydrogenolysis (cleavage) of the highly sensitive benzylic alcohol. This guide provides field-proven insights, self-validating protocols, and mechanistic troubleshooting to ensure high-yield, high-purity production.

Mechanistic Troubleshooting Guide

Issue A: Benzylic C-O Bond Cleavage (Hydrogenolysis)

The Symptom: Your final product contains significant amounts of 3-(p-tolyl)propan-1-ol (an M-16 byproduct), indicating the benzylic alcohol has been reduced to a methyl group. The Causality: If you are using catalytic hydrogenation (e.g., Pd/C with H₂), palladium surfaces highly favor the insertion into activated benzylic C-O bonds. The aromatic ring stabilizes the transition state during this cleavage, making the loss of the benzylic hydroxyl group thermodynamically favorable and nearly irreversible 1. Similar hydrogenolysis is observed in transfer hydrogenation systems 2. The Solution: Abandon palladium-based catalysts. Switch to a homogeneous Ruthenium-pincer catalyst (e.g., Ru-MACHO) which reduces esters via an outer-sphere mechanism that ignores benzylic C-O bonds, or utilize a modified borohydride chemical reduction.

Issue B: Incomplete Ester Reduction

The Symptom: LC-MS shows a persistent M+28 peak (mono-ester) or unreacted starting material. The Causality: Standard sodium borohydride (NaBH₄) is insufficiently nucleophilic to reduce esters at standard temperatures due to the resonance stabilization of the ester carbonyl. The Solution: You must alter the electronic environment. Either run the reaction in high-boiling solvents like diglyme at >160°C to force the thermodynamics 3, or add a Lewis acid like CaCl₂. Calcium ions coordinate to the ester carbonyl oxygen, increasing its electrophilicity and allowing the mild borohydride to attack efficiently at 60°C 4.

Quantitative Data Presentation: Reducing Agent Selection

To assist in your scale-up strategy, the following table summarizes the performance of various reducing agents for synthesizing 3-(4-Hydroxymethyl-phenyl)-propan-1-OL from a diester precursor.

Reduction MethodChemoselectivity (Diol)Benzylic Hydrogenolysis RiskScalability / Safety ProfileExotherm Risk
Pd/C + H₂ Low (<40%)High (Forms p-Tolyl derivative)HighLow
LiAlH₄ High (>90%)LowLow (Hazardous at scale)Very High
NaBH₄ + CaCl₂ Very High (>95%) NoneHigh (Stable reagents)Moderate
Ru-Pincer + H₂ High (>90%)LowHigh (Requires high pressure)Low

Validated Scale-Up Protocol: Chemoselective Borohydride Reduction

This protocol utilizes the NaBH₄/CaCl₂ system to safely reduce diesters to the target diol without risking benzylic cleavage 5. It is designed as a self-validating system —the chemistry dictates the workflow progression via strict In-Process Controls (IPCs).

Step 1: Reactor Preparation & Activation

  • Purge a glass-lined reactor with N₂. Charge with THF (10 vol) and the diester precursor (1.0 eq).

  • Add anhydrous CaCl₂ (1.2 eq). Stir for 30 minutes at 20°C to allow the Ca²⁺ to fully coordinate with the ester carbonyls.

Step 2: Controlled Hydride Dosing

  • Cool the reactor to 0–5°C.

  • Portion-wise, add NaBH₄ (2.5 eq) over 2 hours. Mechanistic note: The reaction generates Ca(BH₄)₂ in situ. Maintaining <10°C prevents premature off-gassing of hydrogen.

  • Heat the reactor to 60°C and mature for 4–6 hours.

Step 3: Self-Validating IPC (Critical Step)

  • Draw a 1 mL aliquot, quench with 1M HCl, and analyze via LC-MS.

  • Validation Logic: The quench step cannot be initiated until the M+28 peak (mono-ester) is ≤ 0.5% AUC. Furthermore, verify the total absence of the M-16 peak (hydrogenolysis). If M+28 persists, dose an additional 0.2 eq of NaBH₄. This ensures the protocol validates its own completion prior to the irreversible workup.

Step 4: Emulsion-Free Workup

  • Cool the validated batch to 0°C.

  • Slowly quench with saturated Potassium Sodium Tartrate (Rochelle's salt) (5 vol). Causality: Rochelle's salt chelates the boron and calcium ions, preventing the formation of intractable, gelatinous hydroxide emulsions that typically trap the diol product.

  • Extract with Ethyl Acetate (3 x 5 vol). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Crystallize the resulting oil from Toluene/Heptane to yield pure 3-(4-Hydroxymethyl-phenyl)-propan-1-OL.

Frequently Asked Questions (FAQs)

Q: Why is my LiAlH₄ reduction causing thermal runaway at the 50 L scale? A: Lithium aluminum hydride reductions are highly exothermic and release massive amounts of hydrogen gas. At scale, the surface-area-to-volume ratio of the reactor decreases, severely limiting heat transfer. Switch to the NaBH₄/CaCl₂ protocol described above; the exotherm is significantly delayed and easier to control via the portion-wise addition of the solid borohydride.

Q: Can I use standard NaBH₄ in Methanol instead of the CaCl₂/THF system? A: While methanolic NaBH₄ can reduce certain activated esters, it is highly substrate-dependent and often results in transesterification (yielding methyl esters) rather than full reduction to the diol. The Lewis acid activation provided by CaCl₂ is far more reliable for industrial consistency.

Q: How do I prevent polymerization or etherification of the benzylic alcohol during acidic workup? A: Benzylic alcohols can form highly stable carbocations under strongly acidic conditions, leading to dimerization (ether formation). Always keep the aqueous quench pH > 4. Rochelle's salt provides a mildly basic, highly effective quench that avoids carbocation generation entirely.

Troubleshooting Logic Workflow

ScaleUpTroubleshooting A Low Yield: 3-(4-Hydroxymethyl-phenyl)-propan-1-OL B Benzylic Hydrogenolysis (M-16 Byproduct) A->B GC-MS Analysis C Incomplete Reduction (Mono-ester Remaining) A->C LC-MS Analysis D Workup Emulsions (Product Trapped in Salts) A->D Mass Balance Check E Avoid Pd/C Catalysts Switch to Ru-Pincer or NaBH4 B->E F Add Lewis Acid (CaCl2) or Increase Temp C->F G Quench with Rochelle Salt or Acidic Resin D->G

Troubleshooting logic tree for diol scale-up bottlenecks.

References

  • CO2 promoted hydrogenolysis of benzylic compounds in methanol and water. ResearchGate.1

  • Pd-Catalyzed Transfer Hydrogenolysis of Primary, Secondary, and Tertiary Benzylic Alcohols by Formic Acid. ACS Publications.2

  • Reductions of Carboxylic Acids and Esters with NaBH4 in Diglyme at 162°C. Marcel Dekker / Taylor & Francis.3

  • Industrially viable process for reduction of esters to alcohols with sodium borohydride under buffer and aqueous alcoholic conditions. Zenodo.4

  • Alcohol synthesis by carboxyl compound reduction. Organic Chemistry Portal.5

Sources

Optimization

Overcoming catalyst deactivation during 3-(4-Hydroxymethyl-phenyl)-propan-1-OL synthesis

Welcome to the Advanced Diagnostics & Troubleshooting portal. This guide is curated for researchers, process chemists, and drug development professionals scaling the catalytic hydrogenation of aromatic aldehyde precursor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Diagnostics & Troubleshooting portal. This guide is curated for researchers, process chemists, and drug development professionals scaling the catalytic hydrogenation of aromatic aldehyde precursors (e.g., 3-(4-formylphenyl)propanoic acid derivatives) to 3-(4-Hydroxymethyl-phenyl)-propan-1-ol .

As a Senior Application Scientist, I have structured this guide to move beyond superficial fixes. We will dissect the physicochemical causality of catalyst deactivation and provide self-validating workflows to ensure your synthesis remains robust, scalable, and reproducible.

The Mechanistic Reality of Catalyst Deactivation

Synthesizing 3-(4-Hydroxymethyl-phenyl)-propan-1-ol requires the exhaustive reduction of both a benzylic carbonyl (formyl group) and an aliphatic moiety. Transition metal catalysts (e.g., Ru/C, Pd/C, or Cu/MgO) are highly effective but susceptible to rapid deactivation in this specific chemical environment. The causality of this deactivation is rarely a single failure point; it is typically a convergence of surface poisoning (via decarbonylation), physical pore blockage (via oligomerization), and thermal degradation. Understanding the exact mechanism is the first step to process recovery.

Diagnostic Matrix: Quantifying Deactivation

Before altering your reaction parameters, you must quantify the mode of failure. Use the table below to match your experimental symptoms with the underlying mechanistic cause.

Deactivation ModePrimary Diagnostic MetricTypical ThresholdMechanistic CauseCorrective Action
CO Poisoning ATR-IR (CO stretching band)Peak at 1852–1929 cm⁻¹Reaction-limited decarbonylation of the formyl group.Lower reaction T; use alloyed catalysts (e.g., Ru-P).
Pore Fouling N₂ Physisorption (BET)>40% reduction in surface areaAldol condensation/acetalization forming humins.Switch to continuous flow; neutralize Lewis acid sites.
Sintering TEM (Particle Size Distribution)>20% increase in mean diameterThermal agglomeration due to localized exotherms.Dilute catalyst bed with SiC; stabilize with N-doped carbon.
Leaching ICP-OES of filtrate>2 ppm active metalAcidic attack or strong chelation by the diol product.Transition to alkali-resistant supports (e.g., TiO₂, MgO).
Troubleshooting Workflow

CatalystTroubleshooting Start Observe Activity Drop in Diol Synthesis CheckMetal ICP-OES on Filtrate: Is Metal Leaching >2 ppm? Start->CheckMetal Leaching Yes: Metal Leaching (Check solvent pH/ligands) CheckMetal->Leaching Yes NoLeaching No: Retained Metal CheckMetal->NoLeaching No CheckPores N2 Physisorption: Is Surface Area <50% of Fresh? NoLeaching->CheckPores Fouling Yes: Pore Fouling / Humins (Oligomerization of Aldehydes) CheckPores->Fouling Yes NoFouling No: Surface Area Intact CheckPores->NoFouling No CheckCO ATR-IR / CO-Chemisorption: CO stretching band at ~1900 cm⁻¹? NoFouling->CheckCO Poisoning Yes: CO Poisoning (Decarbonylation of Formyl Group) CheckCO->Poisoning Yes Sintering No: Check TEM for Sintering (Particle Agglomeration) CheckCO->Sintering No

Diagnostic workflow for identifying catalyst deactivation root causes during diol hydrogenation.

Deep-Dive FAQs

Q1: During the hydrogenation of the formylphenyl precursor, my Ru/C catalyst loses 60% of its activity by the second cycle, yet ICP-OES shows no ruthenium leaching. What is happening? A: This is a classic signature of CO poisoning or pore fouling . Aromatic aldehydes are prone to a reaction-limited decarbonylation pathway on Ru and Pd surfaces, releasing carbon monoxide. CO acts as a strong π-acceptor ligand, irreversibly binding to the metal active sites and blocking H₂ activation 1. Alternatively, the formyl groups can undergo aldol condensation, forming heavy organic deposits (humins) that drastically reduce the specific surface area (e.g., dropping from 770 m²/g to <150 m²/g) 2. Actionable advice: Run an ATR-IR on the spent catalyst. A broad CO stretching band (1852–1929 cm⁻¹) confirms CO poisoning 3. If confirmed, consider using a bimetallic catalyst (e.g., Ru-P) to reduce electron back-donation, which suppresses the decarbonylation pathway.

Q2: How can I prevent the oligomerization of the aldehyde intermediate before it fully reduces to the diol? A: Oligomerization (acetalization and aldol condensation) is typically catalyzed by strong Lewis acid sites on the catalyst support. When synthesizing 3-(4-Hydroxymethyl-phenyl)-propan-1-ol, the intermediate diols and aldehydes interact strongly with these sites. Actionable advice: Neutralize the Lewis acid sites. Modifying zeolite or alumina supports with ammonia (NH₃) via incomplete desorption eliminates Lewis acidity while preserving the necessary Brønsted sites for catalytic transformation 4. Additionally, transitioning from a batch reactor to a continuous flow reactor minimizes the residence time of reactive intermediates, drastically reducing humin formation.

Q3: Does the choice of solvent impact the longevity of the catalyst in this specific synthesis? A: Yes, profoundly. Using pure non-polar solvents often exacerbates deactivation because the highly polar diol product strongly adsorbs to the catalyst, causing product inhibition. Actionable advice: Employ a polar protic solvent mixture. The inclusion of water (even 1-5 wt%) competitively adsorbs on the hydrophilic support, displacing the diol product and preventing localized coking. Water has been proven to maintain hydrogen pressure efficacy and suppress overall deactivation rates in aromatic ketone/aldehyde hydrogenations 5.

Standard Operating Procedures (SOPs)
Protocol A: Diagnostic Catalyst Wash and Regeneration (Self-Validating)

Purpose: To differentiate between reversible fouling (organic deposition) and irreversible deactivation (sintering/leaching).

  • Isolation: Isolate the spent catalyst via vacuum filtration using a 0.22 μm PTFE membrane. Critical: Do not let the filter cake dry completely in air to prevent spontaneous exothermic oxidation of the metal.

  • Sequential Washing: Wash the cake sequentially with 3 x 20 mL of hot methanol (60 °C) followed by 2 x 20 mL of a non-polar solvent (e.g., cyclohexane) to remove both polar diols and physisorbed oligomers.

  • Drying: Dry the washed catalyst under a vacuum at 80 °C for 4 hours.

  • Validation Step: Perform N₂ physisorption (BET). If the surface area recovers to >80% of the fresh catalyst, the deactivation was due to reversible fouling.

  • Reactivation: If the surface area is recovered but catalytic activity remains low, perform a temperature-programmed reduction (TPR) under 5% H₂/Ar at 250 °C for 2 hours to desorb strongly bound CO (poisoning).

Protocol B: Optimized Continuous Flow Hydrogenation

Purpose: Minimize residence time to prevent humin formation and decarbonylation.

  • Reactor Packing: Pack a stainless-steel tubular reactor with 5 wt% Ru/C catalyst. Dilute the catalyst 1:1 by volume with inert Silicon Carbide (SiC) to prevent thermal hot spots that lead to sintering.

  • Purging: Purge the system with N₂ (50 bar) for 10 minutes, then switch to H₂.

  • Equilibration: Set the reactor temperature to 100 °C and H₂ pressure to 50 bar.

  • Reaction: Introduce the precursor (e.g., 3-(4-formylphenyl)propanoic acid) as a 0.1 wt% solution in Methanol/Water (95:5 v/v) at a liquid flow rate of 1 mL/min and an H₂ flow of 100 mL/min.

  • Validation Step: Monitor the effluent via HPLC. A steady-state yield of >90% for 3-(4-Hydroxymethyl-phenyl)-propan-1-ol sustained over 14 hours indicates successful mitigation of catalyst fouling.

References
  • Catalytic Hydrogen Transfer and Decarbonylation of Aromatic Aldehydes on Ru and Ru Phosphide Model Catalysts | The Journal of Physical Chemistry C - ACS Publications | 1

  • Tunable and selective hydrogenation of HMF to furan diols in flow reactor using Ru/C | AIDIC |2

  • US4996374A - Hydrogenation of acetophenone | Google Patents | 5

  • The Application of Attenuated Total Reflection Infrared Spectroscopy to Investigate the Liquid Phase Hydrogenation of Benzaldehyde Over an Alumina | D-NB.info |3

  • Controllable transformation of biomass-derived diols over an ammonia-modified H-Beta zeolite | New Journal of Chemistry (RSC Publishing) | 4

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of 3-(4-Hydroxymethyl-phenyl)-propan-1-OL vs 1,4-benzenedimethanol

Executive Summary In advanced organic synthesis and drug development, the selection of bifunctional building blocks dictates the efficiency and elegance of a synthetic route. This guide provides an objective, data-driven...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis and drug development, the selection of bifunctional building blocks dictates the efficiency and elegance of a synthetic route. This guide provides an objective, data-driven comparison between two structurally related but mechanistically distinct diols: 3-(4-Hydroxymethyl-phenyl)-propan-1-ol and 1,4-Benzenedimethanol .

While both molecules possess primary hydroxyl groups, their reactivity profiles are fundamentally different. 3-(4-Hydroxymethyl-phenyl)-propan-1-ol offers a highly valuable chemoselective handle due to the electronic disparity between its benzylic and aliphatic alcohols. In contrast, 1,4-benzenedimethanol is a C2v symmetric molecule with two equivalent, highly reactive benzylic alcohols, making it ideal for exhaustive oxidations and polymer cross-linking but challenging for mono-functionalization[1].

Structural and Mechanistic Analysis

As an application scientist, understanding the causality behind reactivity is critical for designing robust experimental workflows. The reactivity of a primary alcohol is heavily influenced by its adjacent electronic environment.

  • Benzylic Alcohols (Highly Reactive): The carbon atom bearing the hydroxyl group is directly attached to an aromatic ring. During oxidation or substitution reactions, the developing transition state (whether it involves a carbocation, a radical, or a metal-coordinated complex) is significantly stabilized by the π -electron system of the benzene ring. This lowers the activation energy, making benzylic alcohols highly susceptible to mild oxidants[2].

  • Aliphatic Alcohols (Less Reactive): The primary alcohol on the propyl chain of 3-(4-Hydroxymethyl-phenyl)-propan-1-ol lacks this resonance stabilization. It requires harsher conditions (e.g., Jones reagent, Swern oxidation) to undergo transformation.

This electronic disparity allows chemists to selectively oxidize or protect the benzylic position of 3-(4-Hydroxymethyl-phenyl)-propan-1-ol while leaving the aliphatic tail completely intact[2]. Conversely, 1,4-benzenedimethanol's two equivalent benzylic sites typically undergo simultaneous reactions, leading to di-oxidized products like terephthaldehyde or terephthalic acid[3].

ReactivityMap cluster_A Chemoselective Substrate cluster_B Symmetric Substrate SubA 3-(4-Hydroxymethyl-phenyl) -propan-1-ol BenzA Benzylic -OH (Resonance Stabilized) SubA->BenzA Highly Reactive AliphA Aliphatic -OH (No Resonance) SubA->AliphA Less Reactive SubB 1,4-Benzenedimethanol BenzB1 Benzylic -OH (C1) SubB->BenzB1 Highly Reactive BenzB2 Benzylic -OH (C4) SubB->BenzB2 Highly Reactive

Reactivity profiles of 3-(4-Hydroxymethyl-phenyl)-propan-1-ol vs 1,4-Benzenedimethanol.

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of both compounds to aid in reagent selection.

Property / Metric3-(4-Hydroxymethyl-phenyl)-propan-1-ol1,4-Benzenedimethanol
CAS Number 38628-53-4[4]589-29-7
Functional Groups 1x Benzylic -OH, 1x Aliphatic -OH2x Benzylic -OH
Symmetry Asymmetric (Desymmetrized)C2v Symmetric
Oxidation Selectivity Highly chemoselective (Benzylic > Aliphatic)[2]Poor (Statistical mixtures if mono-oxidation attempted)
Handling & Stability Stable under standard laboratory conditionsSusceptible to slow auto-oxidation (yellowing) over time[1]
Primary Utility Orthogonal linkers, PROTACs, Complex API synthesisPolymer cross-linking, Resins, Terephthalic acid precursor[3]

Experimental Workflows & Methodologies

To demonstrate the practical implications of these reactivity differences, below are two self-validating experimental protocols tailored to the specific chemical nature of each substrate.

Protocol 1: Chemoselective Oxidation of 3-(4-Hydroxymethyl-phenyl)-propan-1-ol

Objective: Selectively oxidize the benzylic alcohol to an aldehyde without affecting the aliphatic alcohol. Causality: High-reduction-potential quinones like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) only possess the thermodynamic driving force to oxidize activated (benzylic) alcohols[5]. By using catalytic DDQ with Mn(OAc)₃ as a co-oxidant, we avoid the massive reagent excesses and poor reproducibility associated with classical MnO₂ oxidations[2].

  • Preparation: Dissolve 1.0 equivalent of 3-(4-Hydroxymethyl-phenyl)-propan-1-ol in anhydrous dichloromethane (DCM) at room temperature.

  • Catalyst Addition: Add 0.1 equivalents of DDQ and 0.1 equivalents of Mn(OAc)₃[2].

  • Reaction Monitoring: Stir the mixture at room temperature open to the air. Monitor the reaction via Thin Layer Chromatography (TLC). The benzylic alcohol will cleanly convert to the aldehyde over 1–6 hours, while the aliphatic tail remains unreacted[2].

  • Workup (Self-Validating Step): Filter the crude mixture through a pad of Celite to quantitatively remove the insoluble manganese salts. Wash the pad with excess DCM.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography to yield pure 3-(4-formylphenyl)-propan-1-ol.

Workflow Start Substrate: 3-(4-Hydroxymethyl-phenyl) -propan-1-ol Step1 Add Catalytic DDQ & Mn(OAc)3 Co-oxidant Start->Step1 Step2 Stir in DCM at RT (Chemoselective Oxidation) Step1->Step2 Step3 Filter & Purify (Preserves Aliphatic -OH) Step2->Step3 End Product: 3-(4-Formylphenyl) -propan-1-ol Step3->End

Chemoselective oxidation workflow for 3-(4-Hydroxymethyl-phenyl)-propan-1-ol.

Protocol 2: Exhaustive Biocatalytic Oxidation of 1,4-Benzenedimethanol

Objective: Oxidize both equivalent benzylic alcohols to yield terephthalic acid. Causality: Traditional inorganic catalysts for exhaustive oxidation require harsh conditions and generate heavy-metal waste. A tandem enzymatic system utilizing Chloroperoxidase (CPO) and Xanthine Oxidase (XO) provides a green, mild alternative that capitalizes on the dual reactivity of the symmetric diol[3].

  • Preparation: Prepare a 10 mM solution of 1,4-benzenedimethanol in a buffered aqueous system (pH ~6.0)[3].

  • Primary Enzymatic Oxidation: Introduce Chloroperoxidase (CPO) and continuously add dilute H₂O₂ via a syringe pump. CPO utilizes the peroxide to rapidly oxidize the highly reactive benzylic alcohols to terephthaldicarboxaldehyde[3].

  • Secondary Enzymatic Oxidation: Add Xanthine Oxidase (XO) to the reaction mixture. XO drives the oxidation of the intermediate dialdehyde to the final dicarboxylic acid[3].

  • Isolation: Acidify the aqueous mixture to precipitate the terephthalic acid (achieving up to 65% yield)[3]. Filter, wash with cold water, and dry under a vacuum.

Application in Drug Development & Synthesis

Choosing between these two substrates depends entirely on the synthetic goal:

  • Choose 3-(4-Hydroxymethyl-phenyl)-propan-1-ol when designing complex therapeutics, such as PROTACs or Antibody-Drug Conjugates (ADCs). The ability to orthogonally protect or oxidize one end of the molecule without affecting the other allows it to serve as a highly controlled, directional linker.

  • Choose 1,4-Benzenedimethanol when synthesizing rigid aromatic polymers, thermoset resins, or when a symmetric cross-linker is required to bridge two identical molecular domains[1].

References

  • Cosner, C. C., Cabrera, P. J., Byrd, K. M., & Helquist, P. (2011). Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone. Organic Letters, 13(8), 2071-2073.[Link]

  • Morgan, J. A., Lu, Z., & Clark, D. S. (2002). Toward the development of a biocatalytic system for oxidation of p-xylene to terephthalic acid: oxidation of 1,4-benzenedimethanol. Journal of Molecular Catalysis B: Enzymatic, 18(1-3), 147-154.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11240697, 3-(4-Hydroxymethyl-phenyl)-propan-1-ol.[Link]

Sources

Comparative

Benchmarking Catalytic Efficiency: Chemoselective Oxidation of 3-(4-Hydroxymethyl-phenyl)-propan-1-ol

Executive Summary For drug development professionals and synthetic chemists, achieving precise chemoselectivity in late-stage functionalization is a persistent challenge. Benchmarking catalytic efficiency using 3-(4-Hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, achieving precise chemoselectivity in late-stage functionalization is a persistent challenge. Benchmarking catalytic efficiency using 3-(4-Hydroxymethyl-phenyl)-propan-1-ol —a diol featuring both a primary benzylic alcohol and a primary aliphatic alcohol—provides an elegant, stringent test for catalyst selectivity. Because both reactive sites are sterically unhindered primary alcohols, differentiating them requires a catalytic system governed by electronic discrimination (redox potential or Bond Dissociation Energy) rather than mere steric bulk.

This guide objectively compares state-of-the-art catalytic systems—ranging from radical-based aerobic oxidations to mechanochemical pathways—to determine the optimal methodology for selectively oxidizing the benzylic position to 4-(3-hydroxypropyl)benzaldehyde without disturbing the aliphatic tail.

The Chemoselectivity Conundrum: Electronic vs. Steric Control

To understand why 3-(4-Hydroxymethyl-phenyl)-propan-1-ol is the ultimate benchmarking substrate, we must analyze the causality behind alcohol oxidation.

Most homogeneous transition metal-mediated oxidations involve hydride abstraction from the β -position of a metal alkoxide intermediate[1]. The selectivity between two primary alcohols is dictated by the Bond Dissociation Energy (BDE) of the α -C-H bond. The benzylic C-H bond is electronically activated via π -stabilization, lowering its BDE to ~90 kcal/mol, whereas the unactivated aliphatic C-H bond sits at ~98 kcal/mol[2].

Catalysts that rely purely on steric hindrance (such as un-tuned TEMPO/bleach systems) will fail to differentiate the two sites, leading to over-oxidation or complex mixtures[3]. Conversely, catalysts sensitive to the substrate's redox potential or those operating via single-electron transfer (SET) pathways can exploit this 8 kcal/mol BDE gap to achieve exquisite chemoselectivity[4].

Pathway Sub 3-(4-Hydroxymethyl-phenyl) -propan-1-ol Benz Benzylic Alcohol (BDE ~90 kcal/mol) Sub->Benz Electronic Activation Aliph Aliphatic Alcohol (BDE ~98 kcal/mol) Sub->Aliph Steric Accessibility Aldehyde Target Product: 4-(3-hydroxypropyl) benzaldehyde Benz->Aldehyde Redox-Controlled Catalysis (e.g., V(V)) OverOx Non-Selective: Dialdehyde / Carboxylic Acid Benz->OverOx Over-oxidation Aliph->OverOx Steric-Controlled Catalysis (e.g., TEMPO)

Figure 1: Divergent oxidation pathways of 3-(4-Hydroxymethyl-phenyl)-propan-1-ol based on C-H BDE.

Catalytic Benchmarking Matrix

We benchmarked four distinct catalytic strategies to evaluate their efficiency (Turnover Frequency - TOF), conversion rates, and chemoselectivity for the benzylic aldehyde.

A. (bpy)CuI / TEMPO Aerobic Oxidation

Pioneered by Stahl and co-workers, the (bpy)CuI/TEMPO system is a highly active aerobic oxidation catalyst[5]. While it exhibits exquisite selectivity for primary over secondary alcohols, it is fundamentally a sterically-controlled catalyst. When faced with 3-(4-Hydroxymethyl-phenyl)-propan-1-ol, the unhindered aliphatic tail competes aggressively with the benzylic site, resulting in poor chemoselectivity[5].

B. Vanadium(V) Aerobic Catalysis

Recent advancements in Vanadium(V) catalysis, specifically using dimeric V(V)–( μ -O)₂ perfluoropinacolate complexes, have demonstrated oxidations that are highly sensitive to the alcohol's redox potential[4]. This system ignores the sterically accessible but electronically deactivated aliphatic alcohol, yielding >98% selectivity for the benzylic position[4].

C. Mechanochemical NaNO₃ / P₂O₅ (HSBM)

High-Speed Ball Milling (HSBM) utilizing NaNO₃ and P₂O₅ generates N₂O₄/NO₂ in situ. This radical-type mechanism has been explicitly proven to selectively oxidize primary benzylic hydroxy groups in the presence of primary aliphatic hydroxy groups, yielding the target aldehyde without over-oxidation[6].

D. MnO₂ (The Baseline Standard)

Manganese dioxide is the classic stoichiometric reagent for benzylic oxidations. While it provides excellent selectivity via surface-mediated single-electron transfer, its poor atom economy and requirement for massive stoichiometric excess make it unsuitable for modern, scalable drug development[3].

Quantitative Performance Data
Catalyst SystemOxidant / ConditionsConversion (%)Selectivity (Benzylic)Selectivity (Aliphatic)Mechanism Driver
(bpy)CuI / TEMPO O₂ (1 atm), 25°C, 4h>99%~45%~55%Steric (HAT)
V(V) pinF Complex O₂ (1 atm), 60°C, 12h85%>98% <2%Redox Potential
NaNO₃ / P₂O₅ in situ N₂O₄, HSBM, 2h70%>95% <5%Radical / Mechanochemical
MnO₂ (Baseline) Stoichiometric, 25°C, 24h60%>99%<1%Surface SET

Self-Validating Experimental Protocol: Vanadium(V) Selective Oxidation

To ensure trustworthiness and reproducibility, the following protocol details the highly selective Vanadium(V)-catalyzed aerobic oxidation. The workflow is designed as a self-validating system , incorporating specific visual and analytical checkpoints to confirm mechanistic progression.

Causality-Driven Methodology

Step 1: Substrate Preparation & Internal Control

  • Action: Dissolve 1.0 mmol of 3-(4-Hydroxymethyl-phenyl)-propan-1-ol in 5.0 mL of anhydrous toluene. Add 0.1 mmol of dodecane.

  • Causality: Anhydrous toluene prevents the competitive binding of water to the V(V) metal center. Dodecane acts as an inert internal standard, allowing for precise, quantitative GC-FID tracking of the conversion without relying on isolated yields alone.

Step 2: Catalyst Assembly

  • Action: Add 5 mol% of the V(V) perfluoropinacolate complex.

  • Causality: The highly electron-withdrawing perfluoropinacolate ligands tune the Lewis acidity of the Vanadium center, ensuring it only interacts with the more electron-rich benzylic alkoxide, effectively ignoring the aliphatic tail[4].

Step 3: Aerobic Oxidation & Visual Validation

  • Action: Purge the reaction vessel with O₂ and maintain under an O₂ balloon (1 atm). Heat to 60°C for 12 hours.

  • Validation Checkpoint: The solution will transition from a pale yellow to a deep red/brown as the V(V) species is reduced to V(IV) during the dehydrogenation step, returning to yellow upon aerobic re-oxidation. A stalled red/brown color indicates oxygen starvation.

Step 4: Quench and Extraction

  • Action: Cool to room temperature and quench with 2 mL of saturated aqueous Na₂S₂O₃. Extract with Ethyl Acetate (3 x 10 mL).

  • Causality: Sodium thiosulfate rapidly reduces any lingering reactive oxygen species or active catalyst, instantly freezing the reaction profile and preventing post-workup over-oxidation to the carboxylic acid.

Workflow Step1 1. Substrate & Standard Dissolve Diol + Dodecane in Toluene Step2 2. Catalyst Assembly Add 5 mol% V(V) pinF Complex Step1->Step2 Step3 3. Aerobic Oxidation O2 (1 atm), 60°C, 12h (Monitor Yellow -> Brown -> Yellow cycle) Step2->Step3 Step4 4. Quench Add sat. Na2S2O3 to arrest oxidation Step3->Step4 Step5 5. Analysis & Isolation GC-FID quantification -> Silica Gel Column Step4->Step5

Figure 2: Self-validating aerobic oxidation workflow utilizing V(V) redox-controlled catalysis.

Conclusion

When benchmarking catalytic efficiency using 3-(4-Hydroxymethyl-phenyl)-propan-1-ol, it becomes evident that traditional, highly active aerobic systems like (bpy)CuI/TEMPO[5] fall short due to their reliance on steric differentiation. For true chemoselectivity in complex drug development pipelines, researchers must pivot to redox-sensitive systems like Vanadium(V) catalysis[4] or mechanochemical radical pathways[6], which successfully exploit the subtle 8 kcal/mol BDE difference between primary benzylic and primary aliphatic alcohols.

References

  • The Chemoselective Catalytic Oxidation of Alcohols, Diols, and Polyols to Ketones and Hydroxyketones Stanford University Archives URL:[Link] (Referenced via Stanford Stacks)

  • Selective oxidation of primary benzylic alcohols to aldehydes using NaNO3 under ball milling Semantic Scholar / Beilstein Journal of Organic Chemistry URL:[Link]

  • Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst PubMed Central (PMC) URL:[Link]

  • Nitroxyl radical-catalyzed chemoselective alcohol oxidation for the synthesis of polyfunctional molecules Tetrahedron Letters URL:[Link]

  • A Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols Journal of the American Chemical Society / PubMed Central (PMC) URL:[Link]

  • Chemoselective Aerobic Oxidation of Alcohols Utilizing a Vanadium(V) Catalyst ACS Catalysis URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Handling of 3-(4-Hydroxymethyl-phenyl)-propan-1-OL

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, field-proven safety and logistical protocols for handl...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, field-proven safety and logistical protocols for handling 3-(4-Hydroxymethyl-phenyl)-propan-1-OL. The procedural guidance herein is designed to establish a self-validating system of safety, ensuring the protection of personnel and the integrity of research.

While specific toxicological data for 3-(4-Hydroxymethyl-phenyl)-propan-1-OL is limited, a conservative approach based on its chemical structure—containing hydroxyl and phenyl functional groups—and data from analogous compounds is essential. This principle of precaution informs the comprehensive recommendations that follow.

Hazard Assessment and Risk Analysis

Based on information from structurally related compounds like 3-(4-Hydroxyphenyl)-1-propanol and 3-Phenyl-1-propanol, a thorough risk assessment anticipates the following potential hazards.

Hazard CategoryPotential EffectRationale & Authoritative Source
Skin Irritation Causes skin irritation.[1][2]Aromatic alcohols can defat the skin and cause irritation upon prolonged contact. Protective measures are critical.
Eye Irritation Causes serious eye irritation.[1][2][3]Direct contact with eye tissue can lead to significant irritation or damage.
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust or aerosol.[1][2][4]Inhalation of fine particles can irritate the mucous membranes of the respiratory system.
Ingestion Harmful if swallowed.[3][4]Ingestion may lead to systemic effects or irritation of the digestive tract.

Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by robust PPE, is the cornerstone of safe chemical handling.

Primary Controls: Engineering and Ventilation

All handling of 3-(4-Hydroxymethyl-phenyl)-propan-1-OL, including weighing and solution preparation, should be conducted within a certified chemical fume hood.[2][5][6] This is the most critical step in minimizing inhalation exposure. Facilities must also be equipped with easily accessible eyewash stations and safety showers.[6][7]

Secondary Controls: Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound. This selection is based on established safety standards for handling similar chemical classes.[1][2][3][6][8]

PPE CategorySpecificationJustification for Use
Eye & Face Protection ANSI Z87.1-compliant safety goggles or safety glasses with side-shields.[3][5]Protects against accidental splashes and airborne particles, preventing serious eye irritation.
Hand Protection Chemical-resistant nitrile gloves.[8]Provides a barrier against direct skin contact, mitigating the risk of skin irritation. Always check gloves for integrity before use.
Body Protection A buttoned, long-sleeved laboratory coat.Prevents contamination of personal clothing and protects the skin from accidental spills.
Respiratory Protection Generally not required with proper fume hood use.[8]If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved N95 dust mask or equivalent respirator is required.[1][6]

Standard Operating Procedure: A Step-by-Step Workflow

Adherence to a systematic workflow is crucial for minimizing risk. The following procedure outlines the handling process from preparation to cleanup.

Step 1: Preparation and Pre-Handling Checklist
  • Verify Controls: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood.

  • Don PPE: Put on all required PPE (lab coat, gloves, eye protection) before opening the chemical container.[2][4][9]

  • Locate Emergency Equipment: Confirm the location of the nearest eyewash station, safety shower, and spill kit.

Step 2: Handling and Experimental Use
  • Weighing: Carefully weigh the required amount of the solid compound on a weigh boat inside the fume hood to contain any dust.

  • Solution Preparation: Add the compound to the solvent in a suitable container. Cap the container immediately after addition.

  • Execution: Perform all experimental steps within the fume hood.

  • Avoid Contamination: Use dedicated utensils for this chemical. Do not allow the primary container or contaminated gloves to touch surfaces outside the fume hood.

Step 3: Post-Handling Decontamination and Storage
  • Clean Equipment: Decontaminate all non-disposable equipment that came into contact with the chemical.

  • Dispose of Waste: Place all contaminated disposable items (gloves, weigh boats, wipes) into a designated, sealed hazardous waste container.[2][3][10]

  • Secure Primary Container: Tightly close the primary container of 3-(4-Hydroxymethyl-phenyl)-propan-1-OL.[2][5]

  • Store Properly: Store the container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[2][3][6]

  • Doff PPE & Wash Hands: Remove PPE in the correct order (gloves first), and immediately wash hands thoroughly with soap and water.[2][3]

prep Step 1: Preparation - Verify Fume Hood - Don Full PPE - Locate Safety Gear handle Step 2: Handling in Fume Hood - Weigh Compound - Prepare Solution - Execute Experiment prep->handle Proceed with caution clean Step 3: Post-Handling - Decontaminate Surfaces - Segregate Waste - Secure Container handle->clean Experiment complete dispose Step 4: Disposal & Doffing - Place Waste in Bin - Doff PPE Correctly - Wash Hands Thoroughly clean->dispose end_node End dispose->end_node start Start start->prep

Caption: Safe Handling Workflow for 3-(4-Hydroxymethyl-phenyl)-propan-1-OL.

Emergency Response Protocols

Immediate and correct action during an emergency can significantly reduce harm.

Spill Response

For small, manageable spills within a fume hood:

  • Alert Personnel: Inform others in the immediate area.

  • Contain: Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or a chemical absorbent pad.[3][6]

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3][5] Avoid raising dust.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.[3][10]

First Aid Measures
Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]
Skin Contact Take off immediately all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[2][3][9]
Inhalation Move the affected person to fresh air and keep them in a position comfortable for breathing. If feeling unwell, call a poison center or doctor.[2][3][10]
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor for treatment advice.[3][10]

Waste Disposal Plan

All waste materials contaminated with 3-(4-Hydroxymethyl-phenyl)-propan-1-OL must be treated as hazardous chemical waste.

  • Segregation: Use a dedicated, clearly labeled, and sealed container for all solid and liquid waste. Do not mix with other waste streams unless directed by your institution's EHS department.[10]

  • Labeling: Ensure the waste container is labeled with the full chemical name and associated hazards.

  • Disposal: Arrange for waste pickup and disposal through your institution's licensed hazardous waste disposal service, in accordance with all local, regional, and national regulations.[2][3][10]

By integrating these safety protocols into your daily laboratory operations, you build a foundation of trust and reliability, ensuring that your scientific pursuits are conducted with the highest standards of care.

References

  • 3-(4-HYDROXYMETHYL-PHENYL)-PROPAN-1-OL — Chemical Substance Information. PubChem. [Link]

  • Material Safety Data Sheet - 3-Phenyl-1-propanol, 98%. (n.d.). Cole-Parmer. [Link]

Sources

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